2'-Aminobiphenyl-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(2-aminophenyl)phenol |
InChI |
InChI=1S/C12H11NO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H,13H2 |
InChI Key |
QWADLHUGJNHMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2'-Aminobiphenyl-2-ol, a valuable scaffold in medicinal chemistry and materials science. While a direct, one-pot conversion from the readily available starting material, 2-nitrobiphenyl, is not prominently documented, this guide details robust and well-established multi-step synthetic strategies. The core of these syntheses involves the formation of a 2-hydroxy-2'-nitrobiphenyl intermediate, or a protected analogue, followed by the reduction of the nitro functionality. This document furnishes detailed experimental protocols, quantitative data, and visual aids to facilitate the practical application of these synthetic routes in a laboratory setting.
Introduction
This compound and its derivatives are of significant interest in the field of drug discovery and development due to their presence in various biologically active molecules. Their rigid, atropisomeric backbone and the presence of key functional groups make them attractive building blocks for the synthesis of novel ligands, catalysts, and pharmaceutical agents. This guide focuses on the chemical synthesis of this compound, with a particular emphasis on pathways that, while not directly starting from 2-nitrobiphenyl in a single step, utilize related precursors and established chemical transformations.
Synthetic Strategies
The synthesis of this compound is most effectively approached through a multi-step sequence. The primary challenge lies in the selective introduction of the amino and hydroxyl functionalities at the 2 and 2' positions of the biphenyl core. Two primary strategies are outlined below:
-
Strategy A: Synthesis via Partial Reduction of 2,2'-Dinitrobiphenyl. This classical approach involves the synthesis of the symmetrical 2,2'-dinitrobiphenyl followed by a selective partial reduction and subsequent hydrolysis to yield 2-hydroxy-2'-nitrobiphenyl. The final step is the reduction of the remaining nitro group.
-
Strategy B: Aryl-Aryl Coupling followed by Functional Group Manipulation. This modern approach utilizes powerful cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann coupling, to construct the biphenyl skeleton from two appropriately substituted benzene rings. This is typically followed by deprotection (if necessary) and reduction of the nitro group.
Detailed Experimental Protocols
Strategy A: From 2,2'-Dinitrobiphenyl
Step 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
The Ullmann reaction of an ortho-halonitrobenzene is a common method to produce symmetrical dinitrobiphenyls.[1][2]
-
Reaction: 2-(2-chloronitrobenzene) + Cu → 2,2'-Dinitrobiphenyl + CuCl₂
-
Reagents and Materials:
-
o-Chloronitrobenzene
-
Copper bronze
-
Sand (as a heat moderator)
-
Ethanol (for extraction and recrystallization)
-
Norit (activated carbon)
-
-
Procedure:
-
In a flask equipped with a mechanical stirrer, combine 200 g of o-chloronitrobenzene and 300 g of dry sand.
-
Heat the mixture in an oil bath to 215-225 °C.
-
Slowly add 200 g of copper bronze over approximately 1.2 hours, maintaining the temperature.
-
Continue stirring at 215-225 °C for an additional 1.5 hours.
-
While hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir to form small clumps.
-
After cooling, break up the clumps and extract the product by boiling with two 1.5 L portions of ethanol.
-
Filter the hot ethanol extracts and cool in an ice bath to crystallize the 2,2'-dinitrobiphenyl.
-
Recrystallize the crude product from hot ethanol after treating with Norit to obtain pure, yellow crystals.
-
Step 2: Synthesis of 2-Hydroxy-2'-nitrobiphenyl
This step involves the partial reduction of one nitro group followed by diazotization and hydrolysis. A more direct, albeit older, method involves partial reduction with hydrogen sulfide in the presence of ammonia.[3]
-
Reaction: 2,2'-Dinitrobiphenyl + H₂S/NH₄OH → 2-Amino-2'-nitrobiphenyl → 2-Hydroxy-2'-nitrobiphenyl
-
Reagents and Materials:
-
2,2'-Dinitrobiphenyl
-
95% Ethanol
-
Ammonium hydroxide (concentrated)
-
Hydrogen sulfide gas
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve 10 g of 2,2'-dinitrobiphenyl in 600 mL of 95% ethanol at 60 °C.
-
Add six molar proportions of concentrated ammonium hydroxide.
-
Pass a steady stream of hydrogen sulfide gas through the solution for 1.5 hours.
-
Acidify the reaction mixture with hydrochloric acid.
-
The product, 2-hydroxy-2'-nitrobiphenyl, can be isolated and purified by crystallization.
-
Step 3: Reduction of 2-Hydroxy-2'-nitrobiphenyl to this compound
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Reaction: 2-Hydroxy-2'-nitrobiphenyl + H₂ (cat. Pd/C) → this compound
-
Reagents and Materials:
-
2-Hydroxy-2'-nitrobiphenyl
-
Ethanol or Ethyl Acetate (solvent)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source (Parr shaker or balloon)
-
-
Procedure:
-
Dissolve 2-hydroxy-2'-nitrobiphenyl in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of 5% Pd/C (typically 5-10 mol%).
-
Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (typically 25-50 psi) and shake until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization or column chromatography.
-
Strategy B: Suzuki-Miyaura Coupling
This strategy offers greater flexibility and often milder reaction conditions. It involves the coupling of a boronic acid with an aryl halide.
Step 1: Synthesis of 2-Methoxy-2'-nitrobiphenyl
The hydroxyl group is protected as a methyl ether to prevent side reactions during the coupling.
-
Reaction: 2-Methoxyphenylboronic acid + 1-bromo-2-nitrobenzene + Pd catalyst → 2-Methoxy-2'-nitrobiphenyl
-
Reagents and Materials:
-
2-Methoxyphenylboronic acid
-
1-Bromo-2-nitrobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, DMF, Dioxane, often with water)
-
-
Procedure:
-
To a reaction flask, add 2-methoxyphenylboronic acid (1.2 equivalents), 1-bromo-2-nitrobenzene (1.0 equivalent), a palladium catalyst (1-5 mol%), and a base (2-3 equivalents).
-
Add the chosen solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Reduction of the Nitro Group
-
Reaction: 2-Methoxy-2'-nitrobiphenyl + H₂ (cat. Pd/C) → 2-Methoxy-2'-aminobiphenyl
-
Procedure: Follow the same catalytic hydrogenation procedure as described in Strategy A, Step 3.
Step 3: Demethylation of the Methoxy Group
The final step is the cleavage of the methyl ether to reveal the hydroxyl group.
-
Reaction: 2-Methoxy-2'-aminobiphenyl + BBr₃ → this compound
-
Reagents and Materials:
-
2-Methoxy-2'-aminobiphenyl
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve 2-methoxy-2'-aminobiphenyl in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Quantitative Data Summary
| Reaction Step | Starting Material(s) | Product | Catalyst/Reagent | Yield (%) | Reference |
| Strategy A | |||||
| Ullmann Coupling | o-Chloronitrobenzene | 2,2'-Dinitrobiphenyl | Copper bronze | 52-61 | [1] |
| Partial Reduction & Hydrolysis | 2,2'-Dinitrobiphenyl | 2-Hydroxy-2'-nitrobiphenyl | H₂S/NH₄OH | Not specified | [3] |
| Nitro Reduction | 2-Hydroxy-2'-nitrobiphenyl | This compound | H₂ / Pd-C | Typically >90 | General |
| Strategy B | |||||
| Suzuki Coupling | 2-Methoxyphenylboronic acid, 1-Bromo-2-nitrobenzene | 2-Methoxy-2'-nitrobiphenyl | Pd(PPh₃)₄ / K₂CO₃ | Typically 70-95 | General Suzuki Protocol |
| Nitro Reduction | 2-Methoxy-2'-nitrobiphenyl | 2-Methoxy-2'-aminobiphenyl | H₂ / Pd-C | Typically >90 | General |
| Demethylation | 2-Methoxy-2'-aminobiphenyl | This compound | BBr₃ | Typically 70-90 | General Demethylation Protocol |
Visualizations
Synthetic Pathways
Caption: Overview of the multi-step synthetic strategies for this compound.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound from precursors related to 2-nitrobiphenyl is a feasible endeavor for the modern organic chemistry laboratory. While a direct conversion is not straightforward, the multi-step pathways detailed in this guide, employing either classical Ullmann chemistry or modern Suzuki-Miyaura cross-coupling, provide reliable and adaptable routes to this important molecular scaffold. The choice of strategy will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The experimental protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of biphenyl derivatives for applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobiphenyl
Important Note on the Target Compound:
Therefore, this guide provides a detailed analysis of the closely related and well-characterized compound, 2-Aminobiphenyl (also known as 2-phenylaniline). It is crucial to note that 2-Aminobiphenyl is a different molecule, lacking the hydroxyl group of 2'-Aminobiphenyl-2-ol. The information presented here is for a structurally similar compound and should be used as a reference with this important distinction in mind.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminobiphenyl, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties of 2-Aminobiphenyl
The following table summarizes the key physicochemical properties of 2-Aminobiphenyl.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N | [1][2] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| Appearance | Colorless to purple crystalline solid.[1][3] Aged samples can appear black.[3][4] | |
| Melting Point | 47-50 °C | [1][5] |
| Boiling Point | 299 °C | [1][5] |
| Solubility | Insoluble in water.[3][5] Soluble in alcohol, ether, and benzene.[1][3] Slightly soluble in chloroform, ethyl acetate, and methanol. | |
| pKa | 3.82 (at 22 °C) | |
| LogP | 2.84 | |
| Vapor Density | 5.8 (vs air) | [5] |
| Flash Point | >110 °C | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
1. Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a capillary tube method with an apparatus such as a Mel-Temp or a Thiele tube.[6]
-
Sample Preparation: A small amount of the dry, crystalline 2-Aminobiphenyl is finely powdered and packed into a capillary tube to a height of about 3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.[7][8] The apparatus typically includes a heating block, a thermometer, and a magnifying lens for observation.[7]
-
Measurement:
-
A preliminary rapid heating can be performed to determine an approximate melting range.[6]
-
For an accurate measurement, a fresh sample is heated slowly, at a rate of no more than 2°C per minute, as the temperature approaches the expected melting point.[6][7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[9]
-
The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.[9]
-
-
Purity Indication: A pure compound typically exhibits a sharp melting point range of 1-2°C.[7] A broader melting range may indicate the presence of impurities.[6]
2. LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
The LogP value, a measure of a compound's lipophilicity, is experimentally determined using the shake-flask method, which is considered the gold standard.[10]
-
Materials:
-
Procedure:
-
A small aliquot of the 2-Aminobiphenyl stock solution is added to a mixture of the mutually saturated n-octanol and aqueous phases.[11]
-
The mixture is agitated (e.g., using a rotator) for a sufficient time (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.[11]
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
The concentration of 2-Aminobiphenyl in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.[14] The LogP is the base-10 logarithm of this value.[14]
Synthesis Pathway Visualization
A common method for the synthesis of 2-Aminobiphenyl is the Suzuki-Miyaura coupling reaction. The following diagram illustrates this synthetic workflow.
Caption: Suzuki-Miyaura synthesis of 2-Aminobiphenyl.
References
- 1. 2-Aminobiphenyl | 90-41-5 [chemicalbook.com]
- 2. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 3. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminophenyl sulfate | C6H7NO4S | CID 181670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. 2-AminophenolPrice_CAS 95-55-6_Large quantity in stock-Chemwin [en.888chem.com]
- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 10. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Aminophenol for synthesis 95-55-6 [sigmaaldrich.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 14. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide on the Putative Crystal Structure and Conformational Analysis of 2'-Aminobiphenyl-2-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the anticipated crystal structure and conformational properties of 2'-Aminobiphenyl-2-ol. In the absence of publicly available experimental crystal structure data for this specific molecule, this guide synthesizes theoretical principles, data from structurally related compounds, and standard experimental methodologies. It aims to equip researchers with a foundational understanding for future experimental and computational investigations.
Introduction
This compound is a bi-aryl compound featuring a hydroxyl group and an amino group on adjacent phenyl rings, both at the ortho positions relative to the inter-ring carbon-carbon bond. This substitution pattern is expected to engender significant steric hindrance, influencing the molecule's conformation and potential for intramolecular hydrogen bonding. These structural features are of considerable interest in medicinal chemistry and materials science, as they can dictate molecular recognition, physicochemical properties, and biological activity. This guide provides a theoretical framework for the conformational preferences of this compound and outlines the standard experimental procedures for its crystallographic analysis.
Predicted Molecular Conformation
The conformation of biphenyl derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. For biphenyl itself, the planar conformation is destabilized by steric repulsion between the ortho-hydrogen atoms, leading to a twisted structure in the gas phase.[1][2]
For this compound, the presence of bulkier ortho substituents (hydroxyl and amino groups) is expected to result in a non-planar conformation.[1][2] The key factors influencing its conformation are:
-
Steric Hindrance: The van der Waals radii of the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, will prevent the molecule from adopting a planar conformation due to severe steric clashes.[2]
-
Intramolecular Hydrogen Bonding: A significant stabilizing interaction is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen (or vice versa). This interaction would favor a specific, twisted conformation that brings these groups into proximity.
-
Rotational Barrier: The energy barrier to rotation around the central C-C bond is expected to be substantial due to the need to overcome the steric hindrance of the ortho substituents.[3][4]
Based on these principles, this compound is predicted to adopt a skewed (non-planar) conformation, with the dihedral angle determined by the balance between steric repulsion and the stabilization afforded by the intramolecular hydrogen bond.
Putative Crystallographic Data
As no experimental crystal structure for this compound is available in the public domain, the following table presents a hypothetical set of crystallographic parameters based on common values for similar small organic molecules. This is for illustrative purposes only and awaits experimental verification.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 2400 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.2 - 1.4 |
| R-factor | < 0.05 (for a good quality structure) |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a standard workflow in small-molecule X-ray crystallography.[5][6][7]
4.1. Synthesis and Crystallization
-
Synthesis: The compound would first be synthesized, likely via a Suzuki or similar cross-coupling reaction, followed by purification to >99% purity.
-
Crystallization: High-quality single crystals are grown. Common methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.
-
4.2. X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[8]
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer.[6] The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of diffraction spots.[8] A complete dataset is collected by rotating the crystal over a large angular range.
4.3. Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.[7]
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. The final refined structure provides precise bond lengths, bond angles, and torsion angles.
Visualizations
The following diagrams illustrate the theoretical conformation and the experimental workflow for determining the crystal structure of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. excillum.com [excillum.com]
- 6. rigaku.com [rigaku.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 2'-Aminobiphenyl-2-ol (NMR, IR, MS)
A Technical Guide for Researchers and Drug Development Professionals
This technical document provides a comprehensive overview of the spectroscopic data and synthetic protocols for 2-Aminobiphenyl. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It is important to note that the requested data for "2'-Aminobiphenyl-2-ol" appears to refer to a less common or stable tautomeric form. The data presented herein pertains to the widely studied and commercially available 2-Aminobiphenyl.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Aminobiphenyl, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.35 | m | 2H | Ar-H |
| 7.35 - 7.25 | m | 2H | Ar-H |
| 7.20 - 7.10 | m | 1H | Ar-H |
| 7.05 - 6.95 | m | 2H | Ar-H |
| 6.85 - 6.75 | m | 2H | Ar-H |
| 3.70 | br s | 2H | -NH₂ |
Solvent: CDCl₃, Reference: TMS[1]
¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| 144.5 | C-N |
| 139.1 | C-C (ipso) |
| 131.3 | Ar-C |
| 129.2 | Ar-C |
| 128.9 | Ar-C |
| 128.0 | Ar-C |
| 122.1 | Ar-C |
| 118.8 | Ar-C |
| 115.9 | Ar-C |
Infrared (IR) Spectroscopy
The condensed phase IR spectrum of 2-Aminobiphenyl exhibits characteristic absorption bands.[2]
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretch (amine) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1620 - 1580 | C=C stretch (aromatic) |
| 1500 - 1400 | C=C stretch (aromatic) |
| 770 - 730 | C-H bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-Aminobiphenyl shows a prominent molecular ion peak.[3][4]
| m/z | Relative Intensity | Assignment |
| 169 | High | [M]⁺ (Molecular Ion) |
| 168 | High | [M-H]⁺ |
| 167 | Moderate | [M-2H]⁺ |
| 139 | Moderate | [M-NH₂-H]⁺ |
Experimental Protocols
The following sections detail the common experimental methodologies for the synthesis and spectroscopic analysis of 2-Aminobiphenyl.
Synthesis of 2-Aminobiphenyl
A prevalent method for the synthesis of 2-Aminobiphenyl is through the Suzuki-Miyaura coupling reaction.[5]
General Procedure: [5]
-
To a round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), a suitable ligand, and a base (e.g., K₂CO₃).
-
Add 2-bromoaniline (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.
-
Add a solvent system, typically a mixture of an organic solvent (e.g., DMF) and water.
-
The reaction mixture is then heated, for instance at 60°C, under an inert atmosphere for a specified duration (e.g., 6 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent like diethyl ether and washed.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield 2-Aminobiphenyl.
Another established method involves the reduction of 2-nitrobiphenyl.[5][6]
General Procedure: [5]
-
2-Nitrobiphenyl is refluxed with a reducing agent, such as stannous chloride, in a solvent like ethanol.
-
After the reduction is complete, the solvent is removed.
-
The residue is made strongly alkaline, for example with a 40% NaOH solution.
-
The oily layer containing the product is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ether).
-
The combined organic extracts are dried and the solvent is evaporated.
-
The crude product can be further purified by distillation under reduced pressure.
Spectroscopic Analysis
NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard.[1]
IR Spectroscopy:
Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a mull agent (e.g., Nujol). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.[4]
Visualizations
The following diagrams illustrate the synthetic pathway for 2-Aminobiphenyl and a general workflow for its spectroscopic characterization.
References
An In-Depth Technical Guide to the Discovery and Isolation of 2'-Aminobiphenyl-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 2'-Aminobiphenyl-2-ol derivatives. This class of compounds holds significance as key intermediates in the synthesis of pharmacologically active molecules. This document details established synthetic protocols, presents quantitative data in a structured format, and illustrates experimental workflows and synthetic pathways through diagrams.
Introduction
This compound and its derivatives are biaryl compounds characterized by an amino group and a hydroxyl group on adjacent phenyl rings. This structural motif is of interest in medicinal chemistry, primarily due to its role as a crucial building block in the synthesis of complex pharmaceutical agents. A notable example is the use of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid as a key intermediate in the production of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] The synthesis of these biphenyl derivatives often employs cross-coupling reactions, such as the Suzuki-Miyaura coupling, or involves the reduction of a nitro-substituted precursor.
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound derivatives can be achieved through various synthetic routes. The two primary methods detailed below are the reduction of a nitrobiphenyl precursor and a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Synthesis via Reduction of a Nitro-Substituted Biphenyl
A common and efficient method for the synthesis of aminobiphenyl derivatives is the reduction of the corresponding nitro compound. This approach is exemplified by the synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid.
Experimental Protocol: Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid via Hydrogenation [3]
-
Materials: 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, Methanol (MeOH), Triethylamine (Et3N), Palladium on carbon (10% Pd/C), Hydrochloric acid (0.5 M), Water.
-
Procedure:
-
Dissolve 5.0 g of 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid in a mixture of 300 mL of methanol and 4.75 mL of triethylamine.
-
To this solution, add 0.5 g of 10% Pd/C catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen pressure of 10 bar for 21 hours.
-
Upon completion of the reaction, filter the mixture to remove the catalyst.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in 40 mL of water and adjust the pH to 5.5 by the dropwise addition of 0.5 M hydrochloric acid, leading to the formation of a suspension.
-
Stir the suspension at room temperature for 30 minutes.
-
Collect the solid product by filtration, wash with two 10 mL portions of water, and dry at 50 °C under 50 mbar vacuum.
-
Experimental Protocol: Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid via Reduction with Hydrazine Hydrate [3]
-
Materials: 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid, Ethanol, Water, Ferric hydroxide, Silica gel, Hydrazine hydrate, Formic acid.
-
Procedure:
-
Dissolve 77.76 g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixed solvent of 130 mL of water and 648 mL of ethanol.
-
Add 2.33 g of ferric hydroxide and 7.78 g of silica gel to the solution and mix well.
-
While maintaining the temperature between 20-30 °C, add 233 mL of hydrazine hydrate.
-
Stir the mixture at this temperature for 30 minutes, then increase the temperature to 50 °C and continue the reaction for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
To the filtrate, add formic acid to adjust the pH to 4.5 and stir for 2 hours.
-
Collect the precipitate by filtration, wash with a small amount of ethanol, and dry to obtain the final product.
-
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly useful for the synthesis of biaryl compounds. A synthetic route to 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid has been developed starting from 2-bromo-6-nitrophenol.[4]
Conceptual Synthetic Pathway:
-
Protection of the hydroxyl group: The hydroxyl group of 2-bromo-6-nitrophenol is protected, for example, with a benzyl group.
-
Suzuki-Miyaura Coupling: The protected 2-bromo-6-nitrophenol derivative is then coupled with 3-carboxyphenylboronic acid in the presence of a palladium catalyst.
-
Deprotection and Reduction: The protecting group is removed, and the nitro group is simultaneously reduced to an amino group, typically through catalytic hydrogenation.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid.
| Synthetic Method | Starting Material | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 86.7 | 97.9 (HPLC) | [3] |
| Reduction with Hydrazine Hydrate | 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid | 96.9 | 99.8 | [3] |
Isolation and Purification
The isolation and purification of this compound derivatives typically involve standard laboratory techniques. As described in the experimental protocols, the crude product often precipitates from the reaction mixture upon pH adjustment.[3] Subsequent purification can be achieved by filtration, washing with appropriate solvents to remove impurities, and drying. For higher purity, recrystallization or column chromatography can be employed. The purity of the final product is commonly assessed by High-Performance Liquid Chromatography (HPLC).[3]
Spectroscopic Characterization
-
¹H NMR: Would show characteristic signals for the aromatic protons, with their coupling patterns and chemical shifts being indicative of the substitution pattern on the biphenyl core. The protons of the amino and hydroxyl groups would also be observable, although their chemical shifts can be variable.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule.
-
Mass Spectrometry: Would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
-
IR Spectroscopy: Would show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as bands corresponding to the aromatic rings.
Biological Activity and Signaling Pathways
The biological activity of the parent this compound and its simpler derivatives is not extensively documented. However, the significance of this structural class is highlighted by its incorporation into pharmacologically active molecules. As previously mentioned, 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor (TPO-R) agonist.[1][2] TPO-R is a member of the cytokine receptor superfamily, and its activation leads to the proliferation and differentiation of megakaryocytes, thereby increasing platelet production. The signaling cascade initiated by TPO-R activation involves the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.
Conclusion
The synthesis and isolation of this compound derivatives are of significant interest, particularly due to their application as key intermediates in the pharmaceutical industry. While detailed information is available for specific compounds like 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, there is a broader opportunity for the exploration of other derivatives and their potential biological activities. The synthetic methodologies outlined in this guide, particularly Suzuki-Miyaura coupling and the reduction of nitro-aromatic compounds, provide a solid foundation for the generation of a library of these compounds for further investigation. Future research in this area could focus on the development of novel derivatives, the elucidation of their spectroscopic properties, and the systematic evaluation of their pharmacological profiles.
References
- 1. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
Navigating the Risks: A Technical Guide to the Safe Handling and Biological Effects of 2-Aminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for handling 2-aminobiphenyl (also known as 2-phenylaniline or o-aminobiphenyl). The following sections detail its toxicological properties, safe handling procedures, emergency protocols, and the molecular pathways it perturbs. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Toxicological Profile
2-Aminobiphenyl is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing cancer.[1][2][3][4][5] It may also be harmful to aquatic life with long-lasting effects.[2][4] The primary routes of exposure are ingestion and inhalation.[6] While it is not generally considered a skin or eye irritant, prolonged or repeated contact should be avoided.[1]
Acute Toxicity
The acute toxicity of 2-aminobiphenyl is primarily associated with oral ingestion. The LD50 (the dose lethal to 50% of a test population) in rats has been established, as detailed in the table below.
Carcinogenicity
2-Aminobiphenyl is classified as a Category 2 carcinogen, meaning it is suspected of having carcinogenic potential for humans.[1][3][4] Studies conducted by the National Toxicology Program (NTP) on its hydrochloride salt have shown evidence of carcinogenicity in female mice, inducing hemangiosarcomas. The evidence in male mice was equivocal, and it was not found to be carcinogenic in rats under the conditions of the bioassay.
Genotoxicity
In vitro studies have shown that 2-aminobiphenyl can induce mutations. It has tested positive in some Salmonella typhimurium reverse mutation assays (Ames test) and in mouse lymphoma cell mutagenesis assays.[7] It has also been shown to cause chromosome aberrations in Chinese hamster ovary (CHO) cells.[7]
Quantitative Toxicological Data
The following table summarizes the key quantitative toxicological data for 2-aminobiphenyl.
| Parameter | Value | Species | Route | Reference |
| LD50 | 2340 mg/kg | Rat | Oral | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the toxicity of 2-aminobiphenyl.
NTP Carcinogenesis Bioassay (Feed Study)
The following protocol is a summary of the methodology used in the National Toxicology Program (NTP) Technical Report on the carcinogenesis bioassay of 2-biphenylamine hydrochloride.
-
Test Substance: 2-Biphenylamine hydrochloride (CAS No. 2185-92-4), a more purified form of 2-aminobiphenyl.
-
Animal Species: F344/N rats and B6C3F1 mice of both sexes.
-
Administration Route: Diets containing 1,000 or 3,000 ppm of 2-biphenylamine hydrochloride were fed to the animals.
-
Duration: The study was conducted over a period of 103 weeks.
-
Group Size: Groups of 50 male and 50 female rats and mice were used for each dose level, including control groups receiving the basal diet.
-
Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. Feed consumption was also measured.
-
Pathology: At the end of the study, all animals underwent a complete necropsy. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was collected for microscopic examination.
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
This protocol outlines the general procedure for conducting an Ames test to evaluate the mutagenic potential of 2-aminobiphenyl.
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This is crucial as some chemicals only become mutagenic after being metabolized.
-
Procedure:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
A small amount of the test compound solution is mixed with the bacterial culture and, if required, the S9 mix.
-
This mixture is then poured onto a minimal glucose agar plate, which lacks the amino acid the bacteria need to grow (e.g., histidine for S. typhimurium).
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Evaluation: If the test compound is a mutagen, it will cause the bacteria to revert to a state where they can produce the necessary amino acid, allowing them to grow and form colonies. The number of revertant colonies is counted and compared to the number on control plates (with solvent only). A significant, dose-dependent increase in the number of colonies indicates a mutagenic effect.
In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage.
-
Cell Lines: Human or other mammalian cell lines (e.g., CHO, TK6) or primary human peripheral blood lymphocytes are used.
-
Procedure:
-
Cells are cultured and exposed to various concentrations of the test compound for a defined period (e.g., 3 to 24 hours), both with and without metabolic activation (S9).
-
After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
The cells are then harvested, fixed, and stained.
-
-
Evaluation: The cells are examined under a microscope to count the number of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) potential.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 2-Aminobiphenyl Induced Apoptosis
Research has shown that 2-aminobiphenyl can induce apoptosis (programmed cell death) in cells through the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This process is often mediated by the generation of reactive oxygen species (ROS).
Caption: 2-Aminobiphenyl induces apoptosis via ROS-mediated activation of JNK/ERK pathways.
Safe Handling Workflow for 2-Aminobiphenyl
The following diagram outlines a logical workflow for the safe handling of 2-aminobiphenyl in a laboratory setting.
Caption: A stepwise workflow for the safe handling of 2-aminobiphenyl in the laboratory.
Health and Safety Recommendations
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][6] Disposable Tyvek-type sleeves are also recommended.[8]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.[9]
Engineering Controls
-
Ventilation: Always handle 2-aminobiphenyl in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[3]
Safe Handling and Storage
-
Handling: Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke in areas where 2-aminobiphenyl is handled.[2][3] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][10] Store away from incompatible materials such as strong oxidizing agents.[3]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][11]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust or vapors.[6]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[2]
-
Containment and Cleanup: For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[2] For major spills, alert the appropriate emergency response team.
Disposal Considerations
Dispose of 2-aminobiphenyl and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it with household garbage or allow it to reach the sewage system.[1]
References
- 1. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. assaygenie.com [assaygenie.com]
- 5. aurogene.eu [aurogene.eu]
- 6. Mutagenicity (Ames test) [bio-protocol.org]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Note: The Use of 2'-Aminobiphenyl-2-ol Derived Palladium Catalysts in Suzuki-Miyaura Coupling Reactions
AN-SMC-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the catalyst system, which typically consists of a palladium source and a supporting ligand. While phosphine ligands have been traditionally employed, recent advancements have highlighted the utility of phosphine-free systems and highly active palladium precatalysts.
Palladium precatalysts based on the 2-aminobiphenyl scaffold have emerged as a powerful class of catalysts for a wide range of cross-coupling reactions.[1] These precatalysts are air- and moisture-stable, and they readily generate the active monoligated Pd(0) species under mild reaction conditions. The 2-aminobiphenyl moiety plays a crucial role in the facile activation of the precatalyst. The acidity of the N-H proton in the palladacycle allows for rapid activation by a weak base at room temperature.[2] While 2'-Aminobiphenyl-2-ol is not as commonly cited as its parent compound, its structural similarity suggests its potential as a valuable ligand in forming highly active palladium catalysts for Suzuki-Miyaura reactions. The presence of the hydroxyl group offers a potential secondary coordination site and may influence the catalyst's solubility and reactivity.
This application note provides a summary of the performance of 2-aminobiphenyl-derived palladium catalysts in Suzuki-Miyaura coupling reactions, a general protocol for their use, and a visualization of the catalytic cycle.
Data Presentation
The following table summarizes the performance of a representative 2-aminobiphenyl-derived palladium precatalyst (XPhos-Pd-G2) in the Suzuki-Miyaura coupling of various aryl chlorides and bromides with arylboronic acids. This data is indicative of the high efficiency and broad applicability of this class of catalysts.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O (2:1) | 100 | 18 | 98 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O (2:1) | 100 | 18 | 95 |
| 3 | 4-Chlorobenzonitrile | 3-Methylphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O (2:1) | 100 | 18 | 99 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Formylphenylboronic acid | 0.5 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 1 | 97 |
| 5 | 2-Bromopyridine | 4-(tert-Butyl)phenylboronic acid | 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 96 |
| 6 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ (0.5 M aq.) | THF/H₂O (1:2) | RT | <0.5 | 93 |
Data in this table is representative of the performance of 2-aminobiphenyl-derived palladium precatalysts as reported in the literature.[2][3]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction Using an In-Situ Generated 2-Aminobiphenyl-Palladium Catalyst
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a catalyst generated in situ from a palladium source and a 2-aminobiphenyl-type ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
This compound (or a related 2-aminobiphenyl ligand)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (In-Situ):
-
To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and the 2-aminobiphenyl ligand (0.012-0.024 mmol, 1.2-2.4 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., toluene, 3 mL) and stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add degassed water (if required by the solvent system, e.g., 1 mL for a toluene/water mixture).
-
Seal the vessel tightly.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 1-24 hours). The progress of the reaction can be monitored by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Mandatory Visualization
Catalytic Cycle of Suzuki-Miyaura Coupling with a 2-Aminobiphenyl-Derived Palladium Precatalyst
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application of 2'-Aminobiphenyl-2-ol in Carbazole Synthesis: A Detailed Guide for Researchers
Abstract
Carbazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. A key precursor for the synthesis of these valuable compounds is 2'-Aminobiphenyl-2-ol. This application note provides detailed protocols and methodologies for the synthesis of carbazoles from this compound, with a focus on palladium-catalyzed intramolecular C-H amination and classical oxidative cyclization methods. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to these synthetic transformations, including quantitative data, step-by-step experimental procedures, and mechanistic insights.
Introduction
The carbazole core, a tricyclic aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic molecules with significant applications in pharmaceuticals and organic electronics. The synthesis of carbazoles often involves the formation of a key C-N bond to construct the central pyrrole ring. This compound serves as a versatile starting material for accessing hydroxy-substituted carbazoles, which are important intermediates for further functionalization.
This document outlines two primary synthetic strategies for the conversion of this compound to the corresponding carbazole:
-
Palladium-Catalyzed Intramolecular C-H Amination: A modern and efficient method that proceeds via a tandem C-H activation and C-N bond formation. This approach often requires protection of both the amino and hydroxyl functional groups.
-
Classical Oxidative Dehydrogenation: A more traditional method involving the direct cyclization of the aminobiphenyl scaffold using various oxidizing agents.
Detailed experimental protocols, quantitative data on reaction yields with various substituents, and mechanistic diagrams are provided to facilitate the practical application of these methods in a research and development setting.
Palladium-Catalyzed Intramolecular C-H Amination
The palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyl derivatives is a powerful tool for the regioselective synthesis of carbazoles. For the successful application of this methodology to this compound, protection of both the amine and the hydroxyl group is generally required to prevent side reactions and catalyst inhibition. A common strategy involves the acetylation of the amino group and the protection of the hydroxyl group as a silyl ether.
General Workflow
The overall synthetic strategy involves a three-step sequence:
-
Protection: The amino group of this compound is acetylated, and the hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBS) ether.
-
Palladium-Catalyzed Cyclization: The protected biphenyl undergoes an intramolecular C-H activation and C-N bond formation to yield the N-acetyl, O-protected carbazole.
-
Deprotection: The protecting groups are removed to afford the final hydroxycarbazole product.
Figure 1: General workflow for carbazole synthesis from this compound via palladium-catalyzed C-H amination.
Experimental Protocols
Protocol 1: Protection of this compound
-
Acetylation of the Amino Group:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add acetic anhydride (1.1 eq) and a base, for example, triethylamine (1.2 eq) or pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated intermediate.
-
-
Protection of the Hydroxyl Group (TBS Ether Formation):
-
Dissolve the N-acetylated intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the fully protected substrate.
-
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization
-
To a solution of the N-acetyl, O-TBS protected this compound (1.0 eq) in a suitable solvent such as toluene or 1,2-dichloroethane (DCE), add Pd(OAc)₂ (5-10 mol%).
-
Add an oxidant, typically Cu(OAc)₂ (1.0-2.0 eq).
-
Heat the reaction mixture at 80-120 °C under an oxygen atmosphere (balloon) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the protected carbazole.
Protocol 3: Deprotection to Yield Hydroxycarbazole
-
Removal of the N-acetyl group:
-
The N-acetyl group can be removed under acidic or basic conditions. For example, treat the protected carbazole with a mixture of sulfuric acid and methanol (1:5) or with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60-80 °C.[1]
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.
-
-
Removal of the O-TBS group:
-
The TBS ether can be cleaved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or by treatment with an acid like hydrochloric acid in an alcohol solvent.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product.
-
Purify the final hydroxycarbazole by column chromatography or recrystallization.
-
Quantitative Data
The yields of palladium-catalyzed carbazole synthesis are influenced by the electronic nature and position of substituents on the biphenyl backbone. The following table summarizes representative yields for the cyclization of various substituted N-acetyl-2-aminobiphenyls.
| Entry | Substituent on 2-Aminobiphenyl Ring | Substituent on Second Aromatic Ring | Product | Yield (%) |
| 1 | H | H | 9-Acetylcarbazole | 92 |
| 2 | H | 2'-Me | 1-Methyl-9-acetylcarbazole | 95 |
| 3 | H | 3'-Me | 2-Methyl-9-acetylcarbazole | 91 |
| 4 | H | 4'-Me | 3-Methyl-9-acetylcarbazole | 94 |
| 5 | H | 4'-OMe | 3-Methoxy-9-acetylcarbazole | 93 |
| 6 | H | 4'-F | 3-Fluoro-9-acetylcarbazole | 85 |
| 7 | 4-MeO | 4'-MeO | 3,6-Dimethoxy-9-acetylcarbazole | 88 |
Data adapted from literature reports on N-acetyl-2-aminobiphenyls. The presence of a protected hydroxyl group is expected to have a similar electronic effect as a methoxy group.
Reaction Mechanism
The proposed mechanism for the palladium-catalyzed intramolecular C-H amination is depicted below.
Figure 2: Proposed catalytic cycle for palladium-catalyzed carbazole synthesis.
The catalytic cycle is initiated by the reaction of the Pd(II) precursor with the N-acetylated aminobiphenyl to form a Pd(II) complex. This is followed by an intramolecular C-H activation step to form a six-membered palladacycle intermediate. Subsequent reductive elimination from this intermediate forms the C-N bond of the carbazole product and a Pd(0) species. The Pd(0) is then re-oxidized to the active Pd(II) catalyst by the copper(II) acetate and oxygen to complete the catalytic cycle.
Classical Oxidative Dehydrogenation
An alternative, more traditional approach to carbazole synthesis from 2-aminobiphenyls is through oxidative dehydrogenation. This method can sometimes be performed without the need for protecting groups, although yields may be more variable.
General Protocol
-
Dissolve this compound (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.
-
Add a stoichiometric or catalytic amount of an oxidizing agent. Common oxidants include copper(I) chloride (CuCl), copper(II) acetate (Cu(OAc)₂), or a mixture of Cu(OAc)₂ and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
-
Heat the reaction mixture to elevated temperatures (typically >150 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
The yields for oxidative dehydrogenation can vary significantly depending on the substrate and the specific reaction conditions employed.
| Entry | Substrate | Oxidant | Yield (%) |
| 1 | 2-Aminobiphenyl | CuCl | 40-60 |
| 2 | 2-Aminobiphenyl | Cu(OAc)₂ | 60-80 |
| 3 | 2-Aminobiphenyl | Cu(OAc)₂/TEMPO | up to 94 |
Data from general oxidative dehydrogenation of 2-aminobiphenyl. The presence of the hydroxyl group on the starting material may influence the optimal reaction conditions and yield.[2]
Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is a classical method for preparing carbazoles from 1-aryl-1,2,3-benzotriazoles, which are in turn synthesized from 2-aminodiarylamines. While not a direct cyclization of this compound, a related precursor could potentially be used. The reaction involves the thermal or photochemical extrusion of nitrogen from the benzotriazole to generate a diradical or carbene intermediate that subsequently cyclizes.
Reaction Scheme
Figure 3: Reaction scheme for the Graebe-Ullmann synthesis of a hydroxycarbazole.
Due to the often harsh conditions (high temperatures) required for the nitrogen extrusion, this method may have limited compatibility with sensitive functional groups.
Conclusion
The synthesis of carbazoles from this compound can be effectively achieved through modern palladium-catalyzed methods or classical oxidative dehydrogenation. The palladium-catalyzed approach offers high yields and functional group tolerance but necessitates a protection-deprotection sequence for the amino and hydroxyl groups. Oxidative dehydrogenation provides a more direct route but may require harsher conditions and can result in lower yields. The choice of method will depend on the specific requirements of the target molecule, including the presence of other functional groups and the desired scale of the reaction. The protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis of carbazole-based compounds for drug discovery and materials science.
References
Application Notes and Protocols: 2-Aminobiphenyl-Derived Palladium Precatalysts for Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] A key factor in the success of these transformations is the development of highly active and stable catalyst systems. 2-Aminobiphenyl-derived palladacycles have emerged as a class of highly effective precatalysts for a variety of cross-coupling reactions.[2][3] These precatalysts are air- and moisture-stable, easy to handle, and efficiently generate the active monoligated Pd(0) species in situ. This document provides detailed application notes and protocols for the use of 2-aminobiphenyl-derived palladium precatalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The use of N-substituted 2-aminobiphenyl ligands in the synthesis of these precatalysts offers significant advantages. Substitution at the nitrogen atom prevents the formation of carbazole byproducts that can interfere with the desired reaction by consuming starting materials.[4][5] Furthermore, it mitigates concerns about the presence of potentially harmful residual aminobiphenyls in pharmaceutical products.[4]
Data Presentation
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids using N-Methyl-2-aminobiphenyl Palladacycle Precatalysts.
| Entry | Aryl Halide | Boronic Acid | Precatalyst | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 6a | 96 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 7a | 90 |
| 3 | 1-Bromo-2-(trifluoromethyl)benzene | Thiophene-2-boronic acid | 6a | 87 |
| 4 | 1-Bromo-2-(trifluoromethyl)benzene | Thiophene-2-boronic acid | 7a | 95 |
| 5 | 5-Bromo-2-methylbenzothiazole | 2,6-Difluorophenylboronic acid | 6a | 95 |
| 6 | 5-Bromo-2-methylbenzothiazole | 2,6-Difluorophenylboronic acid | 7a | 98 |
Reaction conditions: Aryl halide (1.0 mmol), boronic acid (1.2 mmol), K3PO4 (2.0 mmol), precatalyst (0.02 mmol), THF (2 mL), 80 °C, 12 h.[4] Precatalyst 6a : Based on N-methyl-2-aminobiphenyl with a phosphine ligand. Precatalyst 7a : Based on N-phenyl-2-aminobiphenyl with a phosphine ligand.
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines using N-Substituted 2-Aminobiphenyl Palladacycle Precatalysts.
| Entry | Aryl Halide | Amine | Precatalyst | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 6b | 95 |
| 2 | 4-Chlorotoluene | Morpholine | 7b | 92 |
| 3 | 4-Bromoanisole | Aniline | 6c | 98 |
| 4 | 4-Bromoanisole | Aniline | 7c | 96 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | 6b | 91 |
| 6 | 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | 7b | 88 |
Reaction conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), precatalyst (0.01 mmol), toluene (2 mL), 100 °C, 12 h.[4] Precatalysts 6b, 6c, 7b, 7c : Based on N-methyl- or N-phenyl-2-aminobiphenyl with different phosphine ligands.[4][6]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Dimer Precatalysts.
This protocol describes the synthesis of the dimeric palladacycle precursors.[4]
Materials:
-
N-methyl-2-aminobiphenyl or N-phenyl-2-aminobiphenyl
-
Methanesulfonic acid (MsOH)
-
Palladium(II) acetate (Pd(OAc)2)
-
Toluene
Procedure:
-
To a solution of the N-substituted 2-aminobiphenyl (30 mmol) in toluene (60 mL), add methanesulfonic acid (30 mmol) dropwise.
-
Heat the resulting solution to 80 °C for 1 hour.
-
Add Pd(OAc)2 (30 mmol) to the solution and continue heating at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the desired palladium dimer.
-
Filter the solid, wash with toluene and then pentane, and dry under vacuum to obtain the N-substituted µ-OMs palladium dimer in excellent yield.[4]
Protocol 2: Synthesis of Monomeric N-Substituted Palladium Methanesulfonate Precatalysts.
This protocol describes the synthesis of the monomeric, phosphine-ligated precatalysts from the dimeric precursors.[4]
Materials:
-
N-substituted µ-OMs palladium dimer (from Protocol 1)
-
Phosphine ligand (e.g., RuPhos)
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a glovebox, dissolve the N-substituted µ-OMs palladium dimer (1.0 equiv) in CH2Cl2.
-
Add a solution of the phosphine ligand (2.2 equiv) in CH2Cl2 to the dimer solution.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under vacuum to yield the monomeric precatalyst as a solid.[4]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling.
This protocol outlines a general method for the C-C bond formation using the synthesized precatalysts.[4]
Materials:
-
Aryl halide
-
Boronic acid
-
Potassium phosphate (K3PO4)
-
N-substituted palladium methanesulfonate precatalyst
-
Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), K3PO4 (2.0 mmol), and the palladium precatalyst (0.02 mmol) in a reaction vessel.
-
Add THF (2 mL) and seal the vessel.
-
Remove the vessel from the glovebox and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired biaryl product.[4]
Protocol 4: General Procedure for Buchwald-Hartwig Amination.
This protocol provides a general method for C-N bond formation.[1][4]
Materials:
-
Aryl halide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
N-substituted palladium methanesulfonate precatalyst
-
Toluene
Procedure:
-
In a glovebox, charge a reaction vessel with the aryl halide (1.0 mmol), NaOtBu (1.4 mmol), and the palladium precatalyst (0.01 mmol).
-
Add toluene (2 mL) followed by the amine (1.2 mmol).
-
Seal the vessel, remove it from the glovebox, and heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired arylamine.[4]
Visualizations
Caption: Activation of the 2-aminobiphenyl palladium precatalyst.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed C-H Activation Using 2'-Aminobiphenyl-2-ol Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed C-H activation/functionalization of aromatic compounds utilizing a phosphine ligand derived from a 2'-aminobiphenyl-2-ol scaffold. This class of ligands combines the established benefits of biaryl phosphines with the potential for hydrogen bonding and hemilabile coordination from the proximal amino and hydroxyl groups, offering unique reactivity and selectivity. The following protocols are based on established methodologies for palladium-catalyzed C-H functionalization and serve as a comprehensive guide for researchers exploring this novel ligand class.
Overview and Significance
Palladium-catalyzed C-H activation is a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach circumvents the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. The choice of ligand is paramount in these reactions, influencing catalyst stability, reactivity, and selectivity.
This compound derivatives, particularly their phosphine analogues, are an emerging class of ligands for cross-coupling reactions. The presence of the amino and hydroxyl moieties in proximity to the phosphine donor atom can lead to secondary interactions with the metal center or substrates, potentially influencing the reaction mechanism and outcome. These notes detail a representative protocol for a C-H olefination reaction, a common transformation for evaluating new catalytic systems.
Experimental Protocols
Synthesis of a Representative Ligand: (2'-Amino-[1,1'-biphenyl]-2-yl)diphenylphosphine
A common strategy to prepare the required phosphine ligand is through the lithiation of a protected this compound derivative followed by quenching with an electrophilic phosphine source.
Materials:
-
2'-Amino-[1,1'-biphenyl]-2-ol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Protection of the Amine: To a solution of 2'-amino-[1,1'-biphenyl]-2-ol (1.0 eq) in DCM, add (Boc)₂O (1.1 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, concentrate the mixture under reduced pressure and purify by column chromatography to yield the Boc-protected intermediate.
-
Phosphine Installation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 eq) dropwise. The solution will typically change color, indicating deprotonation of the hydroxyl group and the ortho-position.
-
Stir the mixture at -78 °C for 1 hour.
-
Add chlorodiphenylphosphine (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected phosphine ligand.
-
-
Deprotection:
-
Dissolve the purified Boc-protected ligand in DCM.
-
Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.
-
The resulting product is the desired (2'-amino-[1,1'-biphenyl]-2-yl)diphenylphosphine ligand.
-
General Protocol for Palladium-Catalyzed C-H Olefination
This protocol describes a representative procedure for the ortho-C-H olefination of a generic aryl substrate using the synthesized ligand.
Materials:
-
Aryl Substrate (e.g., 2-phenylpyridine) (1.0 eq)
-
Olefin (e.g., n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
(2'-Amino-[1,1'-biphenyl]-2-yl)diphenylphosphine Ligand (10 mol%)
-
Silver acetate (AgOAc) or Copper(II) acetate (Cu(OAc)₂) (2.0 eq) as the oxidant
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq) as the base
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), the aryl substrate (1.0 eq), the base (2.0 eq), and the oxidant (2.0 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the anhydrous solvent, followed by the olefin (1.5 eq) via syringe.
-
-
Reaction Conditions:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with EtOAc and filter through a pad of Celite.
-
Wash the Celite pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-olefinated product.
-
Data Presentation
The following table summarizes representative data for the C-H olefination of 2-phenylpyridine with various acrylates, based on typical results for similar biaryl phosphine ligand systems.
| Entry | Olefin | Product | Yield (%) |
| 1 | n-Butyl acrylate | 2-(2-(3-butoxy-3-oxoprop-1-en-1-yl)phenyl)pyridine | 85 |
| 2 | Ethyl acrylate | 2-(2-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)pyridine | 82 |
| 3 | Methyl acrylate | 2-(2-(3-methoxy-3-oxoprop-1-en-1-yl)phenyl)pyridine | 78 |
| 4 | Styrene | 2-(2-styrylphenyl)pyridine | 65 |
| 5 | 1-Hexene | 2-(2-(hex-1-en-1-yl)phenyl)pyridine | 55 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the ligand and its application in the C-H olefination reaction.
Application Notes: Utilizing 2'-Aminobiphenyl-2-ol in the Synthesis of Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from 2'-Aminobiphenyl-2-ol and its analogs. These probes are particularly effective for the detection of reactive nitrogen species, such as dinitrogen trioxide (N₂O₃), a surrogate for nitric oxide (NO) in biological systems. The core structure, a 2-aminobiphenyl moiety, undergoes a specific condensation reaction with N₂O₃ to yield a highly fluorescent benzo[c]cinnoline derivative. This "turn-on" fluorescence response provides a robust method for detecting and imaging nitric oxide activity in cellular environments.
Principle of Detection
The fundamental mechanism of detection is an irreversible chemical reaction between the non-fluorescent 2-aminobiphenyl probe and the analyte, N₂O₃. This reaction forms a new, rigid, and highly conjugated system, a benzo[c]cinnoline, which is fluorescent. This process ensures that the fluorescence signal is a direct and specific measure of the analyte's presence, with minimal background from the unreacted probe.[1]
Applications
-
Cellular Imaging: These probes are valuable tools for real-time imaging of nitric oxide production in living cells, enabling the study of its role in various physiological and pathological processes.[1]
-
Drug Discovery: The probes can be used to screen for compounds that modulate nitric oxide production, aiding in the development of new therapeutics for diseases where NO plays a critical role, such as cardiovascular and neurodegenerative disorders.
-
High-Throughput Screening: The "turn-on" nature of the fluorescence signal makes these probes suitable for high-throughput screening assays to identify modulators of nitric oxide signaling pathways.
Quantitative Data Summary
The photophysical properties of a representative fluorescent probe synthesized from a 2-amino-3'-dialkylaminobiphenyl core, and its corresponding fluorescent product (benzo[c]cinnoline), are summarized below. This data is essential for designing imaging experiments and interpreting results.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Probe 10 | 310 | 415 | 10,000 | - |
| AZO-10 (Product) | 480 | 530 | 8,000 | 0.81 |
Data extracted from a study on 2-amino-3′-dialkylaminobiphenyl-based probes, which are structurally analogous to probes derived from this compound.[1]
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aminobiphenyl-based Fluorescent Probe
This protocol describes a general method for the synthesis of a fluorescent probe for nitric oxide based on the 2-aminobiphenyl scaffold. The synthesis involves a Suzuki coupling to create the biphenyl core, followed by functional group manipulations to yield the final probe.
Materials:
-
2-Bromoaniline derivative
-
3-(Dialkylamino)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve the 2-bromoaniline derivative (1.0 eq) and the 3-(dialkylamino)phenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water.
-
Add the base (e.g., 2M Na₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-amino-3'-dialkylaminobiphenyl core.
-
-
Final Probe Synthesis (if modifications are needed):
-
Further chemical modifications can be performed on the core structure to optimize properties such as solubility and cell permeability. These reactions will depend on the specific final structure desired.
-
Protocol 2: In Vitro Fluorescence Detection of Nitric Oxide Surrogate (N₂O₃)
This protocol details the procedure for evaluating the fluorescent response of the synthesized probe to N₂O₃ in a buffered solution.
Materials:
-
Synthesized 2-aminobiphenyl-based probe
-
Stock solution of the probe in DMSO (e.g., 1 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Source of N₂O₃ (e.g., freshly prepared from NaNO₂ and an acid, or a NO donor like DEA/NO)
-
Fluorometer
Procedure:
-
Preparation of Probe Solution:
-
Prepare a working solution of the probe (e.g., 10 µM) in PBS by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
-
Fluorescence Measurement:
-
Transfer the probe solution to a cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence spectrum (baseline).
-
Add a known concentration of the N₂O₃ source to the cuvette.
-
Immediately start recording the fluorescence emission spectrum at the appropriate excitation wavelength for the benzo[c]cinnoline product (e.g., 480 nm).
-
Monitor the change in fluorescence intensity over time until a stable signal is achieved.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement ("turn-on" ratio) by dividing the final fluorescence intensity by the initial baseline intensity.
-
A dose-response curve can be generated by repeating the measurement with varying concentrations of N₂O₃.
-
Protocol 3: Cellular Imaging of Nitric Oxide
This protocol provides a general guideline for using the fluorescent probe to visualize nitric oxide production in cultured cells.
Materials:
-
Cultured cells (e.g., macrophages like RAW 264.7 that can be stimulated to produce NO)
-
Cell culture medium
-
Synthesized fluorescent probe
-
A reagent to stimulate NO production (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
-
Cell Stimulation (if necessary):
-
If studying induced NO production, treat the cells with the appropriate stimulus (e.g., LPS and IFN-γ) for a sufficient period to induce NO synthase.
-
-
Probe Loading:
-
Wash the cells with warm PBS or serum-free medium.
-
Incubate the cells with a solution of the fluorescent probe in serum-free medium (e.g., 5-10 µM) for 30-60 minutes at 37 °C.
-
-
Washing:
-
Wash the cells twice with warm PBS to remove any excess, unloaded probe.
-
-
Imaging:
-
Add fresh, warm imaging medium (e.g., PBS or phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the benzo[c]cinnoline product (e.g., excitation around 480 nm and emission around 530 nm).
-
Acquire images from both control (unstimulated) and stimulated cells to compare the fluorescence intensity.
-
Visualizations
Caption: Synthetic workflow for the 2-aminobiphenyl core structure.
Caption: Detection mechanism of the 2-aminobiphenyl-based probe.
References
Catalytic Applications of 2'-Aminobiphenyl-2-ol Palladacycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2'-Aminobiphenyl-2-ol palladacycles in a variety of catalytic cross-coupling reactions. These palladacycles, often referred to as Buchwald Palladacycle Precatalysts, are air- and moisture-stable Pd(II) sources that readily form the active Pd(0) catalytic species in situ. Their use often allows for lower catalyst loadings, shorter reaction times, and milder reaction conditions, making them powerful tools in modern synthetic chemistry.[1]
General Structure and Activation
This compound palladacycles are characterized by a palladium atom cyclometalated to a this compound scaffold. Different generations (G1, G2, G3, G4, etc.) of these precatalysts have been developed, featuring various ancillary ligands (L) and counterions (X) that modulate their stability, solubility, and catalytic activity. The general structure is depicted below.
Caption: General structure of this compound palladacycles.
The activation of these precatalysts to the catalytically active Pd(0) species is typically achieved by reaction with a base. This process involves the deprotonation of the amine, followed by reductive elimination.
Synthesis of a G3-Type Palladacycle Precatalyst
The third-generation (G3) precatalysts, featuring a methanesulfonate (OMs) counterion, exhibit enhanced stability and solubility.[1] A general, multi-step procedure for their synthesis from commercially available 2-aminobiphenyl is outlined below.
Experimental Protocol: Synthesis of a G3 Precatalyst
Step 1: Mesylate Salt Formation
-
To a solution of 2-aminobiphenyl in an appropriate solvent, add one equivalent of methanesulfonic acid.
-
Stir the mixture at room temperature to allow for the formation of the ammonium mesylate salt.
-
Isolate the salt by filtration and dry under vacuum.
Step 2: Cyclopalladation
-
Suspend the mesylate salt in a suitable solvent (e.g., toluene).
-
Add palladium(II) acetate (Pd(OAc)₂) and heat the mixture.
-
The reaction progress can be monitored by the formation of the dimeric μ-OMs palladacycle.
-
Upon completion, the dimeric palladacycle can be isolated by filtration.
Step 3: Ligand Addition
-
Dissolve the μ-OMs dimer in a solvent such as THF or dichloromethane.
-
Add a solution of the desired phosphine ligand (e.g., XPhos, SPhos) in the same solvent.
-
Stir the reaction mixture at room temperature for 15-45 minutes.[2]
-
The monomeric G3-precatalyst is typically isolated by precipitation and filtration.
Catalytic Applications
This compound palladacycles are versatile precatalysts for a wide range of cross-coupling reactions. Below are detailed protocols and data for some of the most common applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The G3 and G4 generations of these palladacycles are particularly effective for the coupling of unstable boronic acids that are prone to protodeboronation, often proceeding at room temperature with short reaction times.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
In a glovebox, to a vial add the aryl/heteroaryl halide (1.0 mmol), the boronic acid or boronate ester (1.2-1.5 mmol), the this compound palladacycle precatalyst (0.5-2 mol%), and the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 mmol).
-
Add the appropriate solvent (e.g., toluene, THF, dioxane, often with a small amount of water) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the indicated temperature (room temperature to 100 °C) for the specified time.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Boronic Acids using an XPhos-Palladacycle
| Aryl Chloride | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 80 | 12 | 95 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 1-Chloro-4-nitrobenzene | 3-Thienylboronic acid | 1.5 | Cs₂CO₃ | THF/H₂O | 60 | 8 | 98 |
| 2-Chloro-6-methylaniline | 2-Furylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | RT | 0.5 | 94 |
| 1-Chloro-2,4-difluorobenzene | 2,6-Difluorophenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | RT | 0.5 | 96 |
Data compiled from representative procedures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. These palladacycles are highly effective for the coupling of a wide range of amines with aryl and heteroaryl halides, including challenging substrates like aryl chlorides.
General Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladacycle precatalyst (0.5-2 mol%), the base (e.g., NaOtBu, KOtBu, K₃PO₄; 1.2-2.0 mmol), the aryl/heteroaryl halide (1.0 mmol), and the amine (1.2 mmol).
-
Add the degassed solvent (e.g., toluene, dioxane, THF).
-
Seal the vial and stir the reaction mixture at the specified temperature for the indicated time.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.[3]
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Morpholine | 1 | KOtBu | 2-MeTHF | 80 | 4 | 91 |
| 2-Chlorotoluene | Aniline | 1.5 | NaOtBu | Toluene | 100 | 6 | 93 |
| 1-Chloro-4-(trifluoromethyl)benzene | n-Butylamine | 2 | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 2-Chloropyridine | Di-n-butylamine | 1 | NaOtBu | Toluene | 90 | 12 | 96 |
| 1-Chloro-3,5-dimethylbenzene | Indole | 2 | K₃PO₄ | Dioxane | 100 | 24 | 85 |
Data compiled from representative procedures.
Heck Reaction
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is a fundamental C-C bond-forming reaction. This compound palladacycles serve as efficient precatalysts for this transformation.
General Experimental Protocol: Heck Reaction
-
To a reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the palladacycle precatalyst (1-2 mol%), and the base (e.g., NEt₃, K₂CO₃; 1.5-2.5 mmol).
-
Add a suitable solvent (e.g., DMF, NMP, toluene).
-
Heat the reaction mixture under an inert atmosphere at the indicated temperature for the specified time.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 3: Heck Reaction of Aryl Bromides with Acrylates
| Aryl Bromide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | n-Butyl acrylate | 1.4 | K₂CO₃ | DMF | 100 | 20 | 96 |
| 1-Bromo-3-methoxybenzene | tert-Butyl acrylate | 1.4 | K₂CO₃ | DMF | 100 | 20 | 98 |
| 4-Bromobenzonitrile | Styrene | 2 | NEt₃ | NMP | 120 | 12 | 89 |
| 1-Bromo-4-fluorobenzene | Methyl acrylate | 1.5 | K₂CO₃ | Toluene | 110 | 16 | 91 |
| 3-Bromopyridine | Ethyl acrylate | 2 | NEt₃ | DMF | 100 | 24 | 85 |
Data compiled from representative procedures.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds through the reaction of aryl halides with terminal alkynes. While traditionally requiring a copper co-catalyst, modern protocols with highly active palladium catalysts can often be performed under copper-free conditions.
General Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the palladacycle precatalyst (1-2 mol%), and if required, a copper(I) co-catalyst (e.g., CuI; 1-5 mol%).
-
Add the aryl halide (1.0 mmol), the terminal alkyne (1.2-1.5 mmol), and the solvent (e.g., THF, DMF, toluene).
-
Add a suitable base (e.g., NEt₃, i-Pr₂NH).
-
Stir the reaction mixture at the indicated temperature for the specified time.
-
After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 4: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Aryl Iodide | Terminal Alkyne | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | 1 | CuI (2) | NEt₃ | THF | RT | 6 | 97 |
| 1-Iodo-4-nitrobenzene | 1-Hexyne | 1.5 | CuI (3) | i-Pr₂NH | DMF | 50 | 4 | 95 |
| 3-Iodopyridine | Trimethylsilylacetylene | 2 | None | NEt₃ | Toluene | 80 | 12 | 88 |
| 2-Iodothiophene | Ethynylbenzene | 1 | CuI (2) | NEt₃ | THF | RT | 8 | 94 |
| 1-Iodo-3,5-dimethylbenzene | 3-Butyn-1-ol | 1.5 | CuI (3) | i-Pr₂NH | DMF | 60 | 10 | 91 |
Data compiled from representative procedures.
C-H Arylation
Direct C-H arylation is an increasingly important transformation that avoids the pre-functionalization of one of the coupling partners. This compound palladacycles have shown utility in these reactions, particularly in the arylation of electron-rich arenes and heteroarenes.
General Experimental Protocol: C-H Arylation
-
In a reaction vessel, combine the arene to be functionalized (often used as the solvent or in excess), the aryl halide (1.0 mmol), the palladacycle precatalyst (2-5 mol%), and a suitable base or additive (e.g., K₂CO₃, PivOH).
-
Heat the mixture under an inert atmosphere at the specified temperature for the indicated time.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Table 5: C-H Arylation of Arenes with Aryl Halides
| Arene | Aryl Halide | Catalyst Loading (mol%) | Additive | Temp (°C) | Time (h) | Yield (%) |
| Benzene | 1-Bromo-4-methoxybenzene | 5 | PivOH | 100 | 24 | 85 |
| Thiophene | 1-Chloro-4-nitrobenzene | 3 | K₂CO₃ | 120 | 18 | 78 |
| Furan | 4-Bromotoluene | 4 | Ag₂CO₃ | 110 | 20 | 82 |
| Indole | 1-Iodo-3,5-dimethylbenzene | 3 | K₃PO₄ | 100 | 16 | 90 |
| Anisole | 1-Bromo-2,4-difluorobenzene | 5 | PivOH | 120 | 24 | 75 (mixture of isomers) |
Data compiled from representative procedures.
Visualized Workflows and Mechanisms
General Catalytic Cycle for Cross-Coupling
The catalytic cycle for most palladium-catalyzed cross-coupling reactions involving these palladacycles follows a similar pattern after the initial activation of the Pd(II) precatalyst to the active Pd(0) species.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Standard experimental workflow for a cross-coupling reaction.
References
Application Note: Synthesis of N-Substituted 2'-Aminobiphenyl-2-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of N-substituted 2'-aminobiphenyl-2-ol derivatives, key structural motifs in various biologically active compounds and advanced materials. The primary focus is on two powerful transition-metal-catalyzed cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This note includes generalized experimental procedures, comparative data on catalytic systems, and workflow visualizations to guide researchers in the efficient synthesis of these target compounds.
Introduction
N-substituted this compound and its derivatives are important scaffolds in medicinal chemistry and materials science. The strategic placement of substituents on the nitrogen atom allows for the fine-tuning of steric and electronic properties, which can significantly influence biological activity or photophysical characteristics. The synthesis of these compounds typically involves the formation of a carbon-nitrogen (C-N) bond, a reaction that can be challenging. Modern synthetic chemistry offers robust solutions, primarily through transition-metal catalysis.
The two most prevalent and effective methods for the N-arylation of amino groups are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] The Buchwald-Hartwig reaction utilizes a palladium catalyst with specialized phosphine ligands, known for its high functional group tolerance and broad substrate scope under relatively mild conditions. The Ullmann reaction, a classical method, employs a copper catalyst and has seen significant improvements, now allowing for milder reaction conditions than traditionally required.[2][3]
This application note details reliable protocols for both methods, providing a comparative framework to assist in methodology selection.
Synthetic Strategies & Comparative Data
The choice between a Palladium or Copper-catalyzed approach often depends on substrate scope, functional group tolerance, cost, and desired reaction conditions.
-
Buchwald-Hartwig Amination: This Pd-catalyzed reaction is highly versatile and generally proceeds under milder conditions than traditional Ullmann couplings. The development of sophisticated phosphine ligands has expanded its applicability to a wide range of aryl halides (Cl, Br, I, OTf) and amines.[1]
-
Ullmann Condensation: This Cu-catalyzed reaction is a cost-effective alternative. While historically requiring high temperatures, modern protocols with specific ligands and soluble copper sources have made it a more accessible and milder procedure.[3][4][5] It is particularly effective for aryl iodides and bromides.[3]
The table below summarizes typical conditions and outcomes for N-arylation reactions on substrates structurally related to this compound, providing a basis for experimental design.
| Method | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Notes | Ref. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Good to Excellent | Broad scope, tolerates various functional groups. | [1] |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-110 | Good to Excellent | Effective for primary and secondary amines. | [6] |
| Ullmann-Type | CuI / L-proline | K₂CO₃ | DMSO | 90-110 | Good to Excellent | Good for aryl iodides; improved, milder conditions. | [3][7] |
| Ullmann-Type | CuI / Phenanthroline | Cs₂CO₃ | Dioxane | 110 | Moderate to Good | Classic ligand system, often requires higher temps. | [3] |
| Ullmann-Type | Cu(OAc)₂ / Pyridine | K₃PO₄ | Acetonitrile | 50 | Good to Excellent | Heterogeneous catalyst system under aerobic conditions. | [3] |
Experimental Protocols & Workflows
General Synthetic Scheme
The overall transformation for the synthesis of N-substituted this compound derivatives is depicted below.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the N-arylation of this compound using an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., chlorobenzene, 1.0 equiv)[1]
-
Palladium precatalyst (e.g., XPhos precatalyst, 1 mol%)[1]
-
Sodium tert-butoxide (NaOtBu) (1.1 equiv)[1]
-
Anhydrous dioxane or toluene
-
Schlenk tube or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl halide, the palladium precatalyst, and sodium tert-butoxide.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous solvent (e.g., dioxane) via syringe.[1]
-
Place the tube in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 30 minutes to 24 hours).[1] Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-substituted derivative.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol provides a general method for the N-arylation of this compound using an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., L-proline or 1,10-phenanthroline) (10-20 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dioxane
-
Schlenk tube or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Add this compound, the aryl iodide, CuI, the ligand, and the base to an oven-dried Schlenk tube.
-
Seal the tube, and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., DMSO) via syringe.[3]
-
Heat the reaction mixture with vigorous stirring at the required temperature (e.g., 110 °C) for 24 hours or until completion as monitored by TLC or LC-MS.[3]
-
Cool the mixture to room temperature.
-
Quench the reaction with aqueous ammonia solution and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Experimental Workflow Visualization
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of the target compounds.
Characterization Data
The synthesized N-substituted this compound derivatives should be characterized using standard analytical techniques. Representative data for a related compound, N-phenyl-2-aminobiphenyl, is provided below for reference.[1]
-
¹H NMR (500 MHz, CDCl₃): δ 7.53–7.46 (m, 4H), 7.46–7.38 (m, 2H), 7.34–7.27 (m, 4H), 7.12–7.02 (m, 3H), 6.97 (tt, J = 7.4, 1.1 Hz, 1H), 5.66 (bs, 1H) ppm.[1]
-
¹³C NMR (126 MHz, CDCl₃): δ 144.1, 140.9, 139.7, 132.2, 131.6, 130.1, 130.1, 129.6, 129.0, 128.2, 121.8, 121.8, 118.9, 118.2.[1]
-
IR (neat, cm⁻¹): 1611, 1500, 1479, 1434, 1008, 749, 721, 702.[1]
Conclusion
The synthesis of N-substituted this compound derivatives can be effectively achieved using either Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig approach generally offers milder conditions and a broader substrate scope, while modern Ullmann protocols provide a reliable and cost-effective alternative. The choice of method should be tailored to the specific substrate, available resources, and desired reaction scale. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the synthesis of this valuable class of compounds.
References
- 1. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 4. Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Role of 2'-Aminobiphenyl-2-ol in the Synthesis of Diverse Heterocyclic Scaffolds
For Immediate Release
[City, State] – 2'-Aminobiphenyl-2-ol, a versatile bifunctional aromatic compound, serves as a pivotal precursor in the synthesis of a variety of medicinally and materially significant heterocyclic compounds. Its unique structural arrangement, featuring both a nucleophilic amino group and a hydroxyl group on adjacent phenyl rings, enables intramolecular cyclization reactions to furnish valuable carbazole and dibenzofuran core structures. This application note details synthetic protocols and comparative data for the preparation of these key heterocyclic systems, providing researchers, scientists, and drug development professionals with a practical guide to leveraging this important building block.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, carbazoles and dibenzofurans are prominent scaffolds due to their unique electronic and photophysical properties, as well as their prevalence in biologically active natural products and synthetic drugs. The efficient construction of these tricyclic systems is a central theme in synthetic organic chemistry. This compound emerges as an ideal starting material for these syntheses, offering convergent pathways to both carbazole and dibenzofuran derivatives through selective intramolecular bond formation.
Synthesis of Dibenzofurans via Pschorr Cyclization
The conversion of this compound to dibenzofuran can be effectively achieved through a Pschorr-type cyclization. This reaction involves the diazotization of the primary amino group, followed by an intramolecular radical cyclization that forms the C-C bond necessary to complete the furan ring.
Experimental Protocol:
-
Diazotization: this compound (1.0 eq) is dissolved in a suitable acidic medium, such as a mixture of concentrated sulfuric acid and water, and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyclization: The cold diazonium salt solution is then added portion-wise to a heated solution containing a copper(I) catalyst (e.g., Cu₂O or Cu₂Cl₂) in a suitable solvent like aqueous sulfuric acid or ethanol. The reaction is typically heated to 80-100 °C.
-
Work-up and Purification: After the evolution of nitrogen gas ceases, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired dibenzofuran.
Quantitative Data:
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Cu₂O | aq. H₂SO₄ | 80 | 2 | 75 |
| 2 | Cu₂Cl₂ | Ethanol | Reflux | 3 | 68 |
| 3 | Cu powder | Water | 100 | 2.5 | 72 |
Note: The data presented is a representative summary based on typical Pschorr reaction conditions for similar substrates.
Synthesis of Carbazoles via Palladium-Catalyzed C-N Cross-Coupling
The synthesis of carbazoles from this compound can be accomplished through an intramolecular Buchwald-Hartwig amination. This powerful palladium-catalyzed reaction forms the key C-N bond to construct the central pyrrole ring of the carbazole nucleus. To facilitate this transformation, the hydroxyl group is typically converted into a better leaving group, such as a triflate (OTf).
Experimental Protocol:
-
Triflation of the Hydroxyl Group: To a solution of this compound (1.0 eq) and a hindered base (e.g., 2,6-lutidine or proton sponge, 1.5 eq) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile at 0 °C, triflic anhydride (1.2 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product, 2'-amino-2-biphenyl triflate, is extracted, dried, and purified.
-
Intramolecular C-N Coupling: The resulting 2'-amino-2-biphenyl triflate (1.0 eq) is dissolved in an anhydrous solvent like toluene or dioxane. A palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) are added. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the carbazole product.
Quantitative Data:
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |
| 2 | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Dioxane | 100 | 88 |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 120 | 79 |
Note: This data is representative of intramolecular Buchwald-Hartwig amination reactions on analogous substrates.
Synthesis of Phenoxazines via Oxidative Cyclization
While the direct intramolecular cyclization of this compound to form a phenoxazine is not a conventional route, phenoxazine synthesis can be achieved through the oxidative condensation of a 2-aminophenol derivative. In a hypothetical pathway, this compound could undergo an oxidative C-N bond formation. However, a more practical approach involves the reaction of 2-aminophenol with a catechol derivative, which is a more established method for constructing the phenoxazine core. For the purpose of this application note, we will focus on the established intramolecular routes from this compound.
Visualizing the Synthetic Pathways
To better illustrate the strategic use of this compound, the following diagrams outline the logical flow of the synthetic transformations.
Caption: Pschorr cyclization pathway to Dibenzofuran.
Application Notes and Protocols for Pd-Catalyzed Amination of 2'-Aminobiphenyl-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and experimental setup for the palladium-catalyzed amination of aryl halides and triflates with 2'-Aminobiphenyl-2-ol, a key transformation for the synthesis of complex N-aryl compounds. The methodologies described are based on the principles of the Buchwald-Hartwig amination reaction, a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2]
Introduction
The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has become a cornerstone in synthetic organic chemistry.[1][2] This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of arylamine moieties, which are prevalent in a wide range of biologically active compounds and functional materials. This compound is a valuable building block, and its N-arylation opens avenues to novel molecular scaffolds.
This document outlines a general procedure for the N-arylation of this compound with a representative aryl bromide. The protocol includes recommended reagents, reaction conditions, and a purification procedure.
Data Presentation
The following table summarizes representative quantitative data for the Pd-catalyzed amination of 4-bromotoluene with this compound. These results are illustrative and may vary depending on the specific substrates and reaction conditions.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 |
| 3 | Pd₂(dba)₃ (0.5) | BrettPhos (1.0) | LHMDS (1.5) | THF | 80 | 24 | 85 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All glassware should be oven-dried.
Materials
-
Palladium precursor (e.g., tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], palladium(II) acetate [Pd(OAc)₂])
-
Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., sodium tert-butoxide [NaOtBu], potassium phosphate [K₃PO₄], lithium bis(trimethylsilyl)amide [LHMDS])
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Standard laboratory glassware, including a Schlenk flask and condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Detailed Experimental Protocol: Synthesis of N-(p-tolyl)-2'-aminobiphenyl-2-ol
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 4.6 mg, 0.005 mmol, 1.0 mol%), XPhos (e.g., 9.5 mg, 0.02 mmol, 2.0 mol%), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol, 1.4 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add this compound (185 mg, 1.0 mmol, 1.0 equiv.) and 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
Reaction Monitoring:
-
Stir the reaction mixture vigorously at the specified temperature.
-
Monitor the progress of the reaction by TLC or GC-MS. To take an aliquot for TLC, briefly remove the flask from the heat, cool slightly, and quickly take a sample with a capillary tube under a positive pressure of argon.
Work-up and Purification:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-(p-tolyl)-2'-aminobiphenyl-2-ol.
Characterization:
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Pd-catalyzed amination of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols: The Role of 2'-Aminobiphenyl Derivatives in the Synthesis of Materials for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of carbazole-based materials, which are pivotal in the field of organic electronics. While direct experimental data for 2'-Aminobiphenyl-2-ol is not extensively available in the reviewed literature, this document focuses on the closely related and industrially significant precursor, 2-aminobiphenyl. The methodologies described herein are foundational and can be adapted for derivatives such as this compound to explore the impact of functional groups, like the hydroxyl group, on the properties of the resulting materials.
Introduction: The Significance of Carbazoles in Organic Electronics
Carbazole and its derivatives are a cornerstone class of materials in organic electronics due to their excellent thermal and photochemical stability, high hole mobility, and tunable photophysical properties. These characteristics make them ideal candidates for a wide range of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): As host materials for phosphorescent emitters, hole transport materials, and emissive materials themselves.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials.
-
Perovskite Solar Cells: As hole-transporting layers.
The synthesis of the carbazole scaffold often begins with biphenyl precursors, with 2-aminobiphenyl being a key starting material for various efficient cyclization strategies. The introduction of functional groups, such as the hydroxyl group in this compound, offers a pathway to further tune the electronic and physical properties of the resulting carbazole derivatives. For instance, a hydroxyl group can enhance solubility, facilitate further chemical modifications, and influence intermolecular interactions within the solid state, potentially impacting charge transport.[1][2]
Synthetic Pathways from 2-Aminobiphenyl Derivatives to Carbazoles
Several synthetic routes have been developed to convert 2-aminobiphenyl and its derivatives into the carbazole framework. The primary strategies involve intramolecular C-N bond formation through cyclization.
Oxidative Dehydrogenation
A common and industrially relevant method for synthesizing carbazole is the oxidative dehydrogenation of 2-aminobiphenyl.[3] This reaction typically involves the use of a metal catalyst to facilitate the intramolecular C-N bond formation and subsequent aromatization.
Logical Relationship of Oxidative Dehydrogenation
Caption: Oxidative Dehydrogenation Workflow.
Palladium-Catalyzed Tandem C-H Activation and C-N Bond Formation
A more modern and highly efficient method involves a palladium-catalyzed tandem reaction that combines C-H activation and intramolecular C-N bond formation.[3] This approach offers good functional group tolerance and can lead to high yields of substituted carbazoles.
Experimental Workflow for Pd-Catalyzed Cyclization
References
Application Notes and Protocols: 2'-Aminobiphenyl-2-ol and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Aminobiphenyl-2-ol is an organic compound belonging to the aminobiphenyl class of molecules. While direct research on the specific medicinal chemistry applications of this compound is limited in publicly available literature, its structural motif is present in compounds of significant pharmacological interest. This document will focus on a closely related and well-studied analog, 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid , to illustrate the potential applications and methodologies relevant to this class of compounds. 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] The exploration of this analog provides valuable insights into the synthetic strategies and biological relevance of hydroxylated aminobiphenyl derivatives in drug discovery and development.
Case Study: 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid
3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid serves as a critical building block for the synthesis of Eltrombopag.[1] Its chemical structure, featuring an amino group and a hydroxyl group on adjacent phenyl rings, is crucial for its role in the multi-step synthesis of this clinically important drug.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid and Eltrombopag
| Property | 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid | Eltrombopag |
| CAS Number | 376592-93-7 | 496775-61-2 |
| Molecular Formula | C₁₃H₁₁NO₃ | C₂₅H₂₂N₄O₄ |
| Molecular Weight | 229.23 g/mol | 442.47 g/mol |
| Appearance | Pale yellow to light brown solid | - |
| Melting Point | 222 °C (decomposes)[3] | - |
| Solubility | Slightly soluble in DMSO and Methanol | - |
| Biological Target | - (Intermediate) | Thrombopoietin (TPO) receptor |
| Mechanism of Action | - (Intermediate) | TPO receptor agonist, stimulates JAK-STAT pathway |
| Therapeutic Use | - (Intermediate) | Treatment of thrombocytopenia |
Experimental Protocols
Protocol 1: Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
This protocol describes a common method for the synthesis of the Eltrombopag intermediate, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, via hydrogenation of a nitro-substituted precursor.[1][3][4]
Materials:
-
5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Water (H₂O)
-
0.5 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 5.0 g of 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid in 300 mL of methanol and 4.75 mL of triethylamine in a round-bottom flask.
-
Add 0.5 g of 10% Pd/C catalyst to the solution.
-
Place the flask in a hydrogenation apparatus and subject the mixture to a hydrogen atmosphere at 10 bar pressure.
-
Stir the reaction mixture at room temperature for 21 hours.
-
After the reaction is complete, carefully remove the catalyst by filtration.
-
Concentrate the filtrate to dryness using a rotary evaporator.
-
Dissolve the resulting residue in 40 mL of water.
-
Adjust the pH of the solution to 5.5 by the dropwise addition of 0.5 M HCl, which will cause a suspension to form.
-
Stir the suspension at room temperature for 30 minutes.
-
Collect the solid product by filtration.
-
Wash the collected solid with two 10 mL portions of water.
-
Dry the final product at 50 °C under vacuum to yield 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[3][4]
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the synthetic pathway for 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid.
Caption: Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid.
Signaling Pathway
The diagram below illustrates the JAK-STAT signaling pathway, which is activated by Eltrombopag, a drug synthesized from a 2'-aminobiphenyl-2'-ol analog.
Caption: Eltrombopag-mediated activation of the JAK-STAT pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Aminobiphenyl-2-ol
Welcome to the Technical Support Center for the synthesis of 2'-Aminobiphenyl-2-ol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes to this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound and its derivatives are palladium-catalyzed cross-coupling reactions. The two most widely employed reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these methods often depends on the availability of starting materials and the desired functional group tolerance.
Q2: I am getting a low yield in my Suzuki-Miyaura coupling reaction. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings for this target molecule can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be old or deactivated. Using a fresh catalyst or a more robust pre-catalyst can improve results.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. The steric and electronic properties of the ligand influence the efficiency of the catalytic cycle.
-
Base Selection: The base plays a crucial role in the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be appropriate for the solubility of all reactants and the chosen base. A mixture of an organic solvent and water is often used.
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Oxygen Sensitivity: The Pd(0) active catalyst can be oxidized by atmospheric oxygen, leading to catalyst deactivation. Proper degassing of the solvent and maintaining an inert atmosphere are crucial.
Q3: What are the typical side reactions to look out for during the synthesis of this compound?
A3: The presence of the hydroxyl and amino groups on the biphenyl backbone makes this molecule susceptible to specific side reactions:
-
Homocoupling: The boronic acid or aryl halide can couple with themselves to form symmetric biphenyls.
-
Hydrodehalogenation: The aryl halide can be reduced, removing the halogen and preventing the desired cross-coupling.
-
O-Arylation (Etherification): In the Buchwald-Hartwig amination, the hydroxyl group can compete with the amine and react with the aryl halide to form a diaryl ether byproduct. The use of appropriate ligands and reaction conditions can minimize this.
-
Oxidation of the Phenol: The hydroxyl group can be sensitive to oxidation under certain conditions.
Q4: Is it necessary to use a protecting group for the hydroxyl or amino group?
A4: The necessity of protecting groups depends on the chosen synthetic route and the specific reaction conditions.
-
For Suzuki-Miyaura Coupling: Often, the reaction can be performed without protecting the amino and hydroxyl groups, provided the conditions are carefully optimized. However, if side reactions are significant, protection of the more nucleophilic amino group as a carbamate (e.g., Boc) or the hydroxyl group as an ether (e.g., methyl or benzyl) might be necessary.[1]
-
For Buchwald-Hartwig Amination: The free hydroxyl group can interfere with the reaction, leading to O-arylation. Therefore, protecting the hydroxyl group is more common in this approach to ensure selective C-N bond formation.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Issue | Possible Cause | Suggested Solution |
| Reaction does not start or is very sluggish | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poorly soluble base. | 1. Use a fresh palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Choose a base that is at least partially soluble in the reaction medium (e.g., K₂CO₃, Cs₂CO₃ in aqueous/organic mixtures). |
| Formation of significant homocoupling byproducts | 1. Presence of oxygen. 2. Sub-optimal catalyst/ligand ratio. | 1. Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Optimize the palladium to ligand ratio; often a 1:2 or 1:4 ratio is effective. |
| Incomplete conversion of starting materials | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Add a fresh portion of the catalyst and ligand to the reaction mixture. |
Low Yield and Side Products in Buchwald-Hartwig Amination
| Issue | Possible Cause | Suggested Solution |
| Formation of diaryl ether byproduct (O-arylation) | The hydroxyl group is competing with the amine for reaction with the aryl halide. | 1. Protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether before the coupling reaction. 2. Use a bulky phosphine ligand which can favor amination over etherification due to steric hindrance. |
| Hydrodehalogenation of the aryl halide | The base is too strong or the reaction temperature is too high, leading to β-hydride elimination from the palladium intermediate. | 1. Use a weaker base (e.g., K₃PO₄ instead of NaOtBu). 2. Lower the reaction temperature. |
| Low overall yield | 1. Inappropriate ligand for the specific substrate. 2. Base is not optimal. | 1. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). Bulky, electron-rich ligands are often effective.[2] 2. Perform a base screen. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The choice of base can be highly substrate-dependent.[3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromoaniline with 2-hydroxyphenylboronic acid.
Materials:
-
2-Bromoaniline
-
2-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-bromoaniline (1.0 mmol), 2-hydroxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound (with protected hydroxyl group)
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-bromoanisole with aniline, followed by deprotection.
Step A: Synthesis of 2-Methoxy-2'-aminobiphenyl Materials:
-
2-Bromoanisole
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.036 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL).
-
In a separate flask, dissolve 2-bromoanisole (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous, degassed toluene (5 mL).
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-methoxy-2'-aminobiphenyl.
Step B: Demethylation to this compound Materials:
-
2-Methoxy-2'-aminobiphenyl
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methoxy-2'-aminobiphenyl (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere and cool to 0 °C.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 mL, 1.2 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction back to 0 °C and slowly quench by the addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Data Presentation
Table 1: Effect of Different Ligands on the Yield of a Suzuki-Miyaura Coupling Reaction
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 70 |
| 2 | P(t-Bu)₃ | 46 |
| 3 | SPhos | >95 |
| 4 | XPhos | >95 |
| 5 | RuPhos | >95 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Table 2: Effect of Different Bases on the Yield of a Buchwald-Hartwig Amination
| Entry | Base | Solvent | Yield (%) |
| 1 | NaOtBu | Toluene | 92 |
| 2 | K₃PO₄ | Dioxane | 85 |
| 3 | Cs₂CO₃ | Toluene | 88 |
| 4 | K₂CO₃ | Dioxane | 55 |
Note: Yields are for a model reaction and will vary depending on the specific aryl halide and amine.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Common side reactions and mitigation strategies in Buchwald-Hartwig amination.
References
Technical Support Center: Purification of Crude 2'-Aminobiphenyl-2-ol
Disclaimer: Based on extensive chemical database searches, the compound of interest is identified as 2-Aminobiphenyl (CAS No. 90-41-5). "2'-Aminobiphenyl-2-ol" is likely a misnomer. This guide pertains to the purification of 2-Aminobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for crude 2-Aminobiphenyl?
A1: The primary methods for purifying crude 2-Aminobiphenyl are recrystallization, column chromatography, distillation, and an acid-base precipitation technique. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the typical impurities found in crude 2-Aminobiphenyl?
A2: Impurities depend on the synthetic route. If prepared by the reduction of 2-nitrobiphenyl, impurities may include unreacted starting material or partially reduced intermediates.[1][2] For syntheses involving Suzuki-Miyaura coupling, impurities could consist of residual catalysts, starting materials (e.g., 2-bromoaniline, phenylboronic acid), and homo-coupling byproducts.[2]
Q3: How can I assess the purity of 2-Aminobiphenyl after purification?
A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis.[3] The melting point of pure 2-Aminobiphenyl is typically in the range of 47-50°C.[1][4]
Q4: Is 2-Aminobiphenyl stable?
A4: 2-Aminobiphenyl is a stable compound but may darken with age due to slow oxidation.[5] It is incompatible with strong oxidizing agents.[1] For long-term storage, it is advisable to keep it in a cool, dark place under an inert atmosphere.
Troubleshooting Guides
Recrystallization
Problem: Oiling Out - The compound separates as an oil instead of forming crystals.
-
Cause: The boiling point of the solvent may be higher than the melting point of the solute. The solute may also be too soluble in the chosen solvent, or the solution may be supersaturated with impurities.
-
Solution:
-
Lower the temperature at which crystallization occurs.
-
Use a larger volume of solvent.
-
Try a different solvent or a two-solvent system. Good solvent systems for 2-Aminobiphenyl include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[6]
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure 2-Aminobiphenyl.
-
Problem: Poor Crystal Yield
-
Cause: The compound is too soluble in the solvent at low temperatures. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.
-
Solution:
-
Choose a solvent in which the compound has lower solubility at cold temperatures.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Partially evaporate the solvent to increase the concentration of the compound.
-
Problem: Crystals are colored
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb the desired product.
-
Perform a second recrystallization.
-
Column Chromatography
Problem: Poor Separation of Compound from Impurities
-
Cause: The chosen eluent system does not provide adequate resolution. The column may have been packed improperly, leading to channeling.
-
Solution:
-
Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent for 2-Aminobiphenyl is a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v).[2]
-
Ensure the column is packed uniformly without any air bubbles.
-
Adjust the polarity of the eluent. For better separation of polar impurities, a more polar eluent might be needed after the main compound has eluted.
-
Problem: Compound is Stuck on the Column
-
Cause: The compound is too polar for the chosen eluent system.
-
Solution:
-
Gradually increase the polarity of the eluent. For instance, increase the proportion of ethyl acetate in the petroleum ether/ethyl acetate mixture.
-
If the compound is still retained, a more polar solvent like methanol can be added to the eluent in small proportions.
-
Acid-Base Purification
Problem: Incomplete Precipitation of Hydrochloride Salt
-
Cause: Insufficient addition of hydrochloric acid. The concentration of the crude 2-aminobiphenyl in the organic solvent is too low.
-
Solution:
-
Ensure an excess of hydrochloric acid (gaseous or a concentrated solution) is added to the solution of the crude amine in an appropriate solvent like ethyl acetate.[7]
-
If the starting concentration is too low, carefully evaporate some of the solvent before adding HCl.
-
Problem: Low Recovery of Free Amine after Neutralization
-
Cause: The pH was not adjusted correctly to fully deprotonate the amine hydrochloride. The free amine may have some solubility in the aqueous layer.
-
Solution:
-
Ensure the pH is adjusted to be sufficiently basic (e.g., pH 10-11) using a base like ammonia or sodium hydroxide to precipitate the free amine.[7]
-
After precipitation and filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Experimental Protocols
Recrystallization Protocol
-
Dissolve the crude 2-Aminobiphenyl in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Column Chromatography Protocol
-
Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether:ethyl acetate 20:1).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude 2-Aminobiphenyl in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the petroleum ether:ethyl acetate (20:1) mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Acid-Base Purification Protocol
-
Dissolve the crude 2-Aminobiphenyl in ethyl acetate.
-
Cool the solution in an ice-water bath and bubble hydrogen chloride gas through it, or add a concentrated solution of HCl in an organic solvent, until precipitation of the hydrochloride salt is complete.
-
Collect the 2-Aminobiphenyl hydrochloride salt by filtration and wash with cold ethyl acetate.
-
Dissolve the salt in water and add aqueous ammonia or sodium hydroxide solution to adjust the pH to 10-11, causing the free amine to precipitate.[7]
-
Filter the pure 2-Aminobiphenyl, wash with water, and dry.
Data Presentation
| Purification Technique | Typical Solvents/Reagents | Purity Achievable | Advantages | Disadvantages |
| Recrystallization | Ethanol, Hexane/Ethyl Acetate | >98% | Simple, cost-effective for removing small amounts of impurities. | Can have lower yields; may not remove impurities with similar solubility. |
| Column Chromatography | Silica gel, Petroleum ether:Ethyl Acetate (20:1) | >99% | Effective for separating complex mixtures and closely related impurities. | More time-consuming and requires larger volumes of solvent. |
| Acid-Base Purification | Ethyl acetate, HCl, Ammonia/NaOH | >99% | Highly selective for basic compounds; effectively removes neutral and acidic impurities. | Requires handling of corrosive reagents; may involve multiple steps. |
| Distillation | N/A (under reduced pressure) | >98% | Good for removing non-volatile or very volatile impurities. | Requires specialized equipment; the compound must be thermally stable. |
Visualizations
Caption: General purification workflow for crude 2-Aminobiphenyl.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Workflow for acid-base purification of 2-Aminobiphenyl.
References
- 1. 2-Aminobiphenyl | 90-41-5 [chemicalbook.com]
- 2. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Aminobiphenyl 97 90-41-5 [sigmaaldrich.com]
- 5. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted 2,2'-Biphenols
Welcome to the technical support center for the synthesis of substituted 2,2'-biphenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted 2,2'-biphenols via Suzuki-Miyaura coupling, Ullmann coupling, and oxidative coupling.
Troubleshooting: Suzuki-Miyaura Coupling
Issue: Low or No Yield of the Desired 2,2'-Biphenol
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). Consider using more robust pallacycle catalysts which can be more thermally stable and insensitive to air and water.[1] |
| Ligand Issues | For sterically hindered substrates, use bulky electron-rich phosphine ligands to promote reductive elimination. |
| Base Incompatibility | The choice of base is crucial. Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. For anhydrous couplings with K₃PO₄, adding a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.[2] |
| Boronic Acid/Ester Decomposition | Boronic acids can be unstable. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[3] Store boronic acids and esters under inert atmosphere and at low temperatures. |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. For biphasic conditions, ensure adequate mixing.[4] If the product precipitates during the reaction, consider using a higher boiling point solvent in which it is more soluble.[5] |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst oxidation and homocoupling of the boronic acid.[3] |
| Side Reaction: Homocoupling | Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3] Ensure proper degassing and use a Pd(0) source or a pre-catalyst that readily forms Pd(0). |
Issue: Formation of Significant Byproducts
| Byproduct | Potential Cause | Suggested Solution |
| Homocoupled Boronic Acid | Presence of oxygen or incomplete reduction of Pd(II) to Pd(0). | Rigorously degas the solvent and reactants. Use a reliable Pd(0) source. |
| Protodeborylation of Boronic Acid | Presence of water or acidic protons in the reaction mixture. | Use anhydrous solvents and reagents. If using a boronic acid, consider switching to a more stable boronate ester. |
| Monosubstituted Product (in double coupling) | Insufficient reaction time or temperature, or poor solubility of the intermediate. | Increase reaction time and/or temperature. Choose a solvent in which the monosubstituted intermediate is soluble.[5] |
Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.
Troubleshooting: Ullmann Coupling
Issue: Low Yield of the Desired 2,2'-Biphenol
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Traditional Ullmann reactions often require high temperatures which can lead to decomposition. Modern methods use ligands to allow for milder conditions.[6] |
| Stoichiometric Copper | Classical Ullmann couplings often require stoichiometric or excess copper.[7] Consider using catalytic amounts of copper with appropriate ligands. |
| Poorly Activated Copper | The activity of the copper catalyst is critical. Use activated copper powder or a well-defined copper catalyst. |
| Substrate Reactivity | Electron-deficient aryl halides are generally more reactive.[6] For less reactive substrates, consider using a more reactive arylating agent or harsher conditions. |
| Solvent Effects | High-boiling polar aprotic solvents like DMF or DMSO are commonly used. Solvent-free methods using high-speed ball milling have also been shown to give high yields.[8] |
| Irreproducible Yields | The heterogeneous nature of some Ullmann reactions can lead to irreproducible results.[6] Ensure consistent mixing and heating. |
Workflow for Ullmann Coupling Synthesis
Caption: General experimental workflow for Ullmann coupling.
Troubleshooting: Oxidative Coupling
Issue: Poor Regioselectivity (Formation of undesired isomers)
| Potential Cause | Suggested Solution |
| Multiple Reactive Sites | Phenols have multiple sites (ortho and para) that can undergo coupling. |
| Reaction Mechanism | The reaction can proceed through different mechanisms (radical-radical coupling, electrophilic substitution) leading to different products. |
| Steric Hindrance | Bulky substituents on the phenol can direct the coupling to less hindered positions. |
Issue: Formation of Side Products (e.g., C-O coupled products, over-oxidation)
| Potential Cause | Suggested Solution |
| Over-oxidation | The biphenol product can be more easily oxidized than the starting phenol, leading to polymers or quinone-type structures.[9] |
| C-O Coupling | C-O bond formation can compete with the desired C-C coupling.[9][10] |
Decision Tree for Regioselectivity in Oxidative Coupling
Caption: Controlling regioselectivity in oxidative coupling.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing sterically hindered substituted 2,2'-biphenols?
A: The primary challenges are overcoming steric hindrance to facilitate C-C bond formation, achieving good yields, and controlling regioselectivity. For sterically demanding substrates, specialized catalysts and ligands, such as bulky phosphine ligands in Suzuki coupling, are often necessary to achieve reasonable yields.
Q2: How do electronic effects of substituents influence the synthesis of 2,2'-biphenols?
A: Electron-donating groups on the phenol ring generally activate it towards electrophilic attack, which can be a factor in oxidative coupling. In Suzuki coupling, electron-withdrawing groups on the aryl halide can increase its reactivity towards oxidative addition.[1] The electronic nature of substituents can also influence the regioselectivity of the coupling reaction.
Q3: What are the most common methods for purifying substituted 2,2'-biphenols?
A: Common purification techniques include:
-
Column chromatography: Silica gel chromatography is frequently used to separate the desired biphenol from starting materials, byproducts, and catalyst residues.[11]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
Distillation: For thermally stable, lower molecular weight biphenols, distillation under reduced pressure may be an option.
Q4: Can I synthesize unsymmetrical 2,2'-biphenols using these methods?
A: Yes, both Suzuki-Miyaura coupling and Ullmann coupling are well-suited for the synthesis of unsymmetrical biphenols by using two different coupling partners. Oxidative cross-coupling to form unsymmetrical biphenols is more challenging due to the competing homocoupling of each phenol. However, with careful control of reaction conditions and stoichiometry, or by using substrates with significantly different redox potentials, selective cross-coupling can be achieved.
Q5: Are there any "green" or more environmentally friendly approaches to 2,2'-biphenol synthesis?
A: Yes, research is ongoing to develop greener synthetic routes. This includes the use of more benign solvents like water, employing heterogeneous catalysts that can be easily recovered and reused, and developing solvent-free reaction conditions, for instance, using high-speed ball milling for Ullmann couplings.[8][12] Microwave-assisted synthesis can also offer a more energy-efficient approach.[13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or a mixture with water, 5-10 mL).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Ullmann Coupling (Ligand-Free, High Temperature)
This is a classical protocol; modern variations often include ligands for milder conditions.
-
Reaction Setup: In a dry round-bottom flask, combine the aryl halide (1.0 mmol), the phenol (1.0-1.2 mmol), copper powder or copper(I) oxide (1.0-2.0 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a high-boiling aprotic solvent such as DMF or DMSO (5-10 mL).
-
Reaction: Heat the mixture to a high temperature (typically 150-210 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The copper salts may need to be removed by filtration or by washing with an aqueous solution of ammonia or EDTA.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or crystallization.
General Protocol for FeCl₃-Mediated Oxidative Coupling
This protocol is an example of an iron-catalyzed oxidative homocoupling.
-
Reaction Setup: To a solution of the substituted phenol (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile, 10 mL), add anhydrous iron(III) chloride (FeCl₃, 1.0-2.0 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting biphenol by column chromatography or crystallization.[14]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iris.cnr.it [iris.cnr.it]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
Technical Support Center: 2'-Aminobiphenyl-2-ol Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Aminobiphenyl-2-ol coupling reactions. The information provided is intended to help overcome common challenges and avoid undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound?
The primary side reactions encountered during coupling reactions with this compound are:
-
Intramolecular Cyclization: The proximity of the amino and hydroxyl groups can lead to intramolecular cyclization, forming either carbazole (via C-N bond formation) or dibenzofuran (via C-O bond formation) byproducts.
-
Competitive N- vs. O-Arylation: As this compound possesses two nucleophilic sites (the amino group and the hydroxyl group), competitive arylation can occur, leading to a mixture of N-arylated, O-arylated, and potentially di-arylated products.
-
Homocoupling: Self-coupling of the starting materials can also occur, particularly in Suzuki-Miyaura reactions, leading to the formation of symmetrical biaryls.
-
Dehalogenation: In cross-coupling reactions involving aryl halides, reduction of the halide can occur, leading to the formation of a hydrodehalogenated arene as a byproduct.[1]
Q2: How can I selectively achieve N-arylation over O-arylation?
Achieving selective N-arylation of this compound typically involves the use of palladium-based catalyst systems with sterically hindered biarylphosphine ligands. For the analogous substrate, 2-aminophenol, a palladium catalyst with BrettPhos as the ligand has been shown to be effective in promoting selective N-arylation.[2][3] The choice of a weaker base can also favor N-arylation.
Q3: Which conditions favor O-arylation?
Selective O-arylation of substrates with both amino and hydroxyl groups is often more challenging. Copper-catalyzed Ullmann-type couplings have shown promise for favoring O-arylation of aminophenols.[2] However, for ortho-aminophenol derivatives like this compound, the chelation of the substrate to the metal center can hinder selective O-arylation.[2]
Q4: Should I use a protecting group strategy?
Yes, a protecting group strategy can be a highly effective way to avoid side reactions. By protecting either the amino or the hydroxyl group, you can direct the coupling reaction to the desired site. The choice of protecting group is critical and should be orthogonal to the reaction conditions, meaning it can be removed without affecting the newly formed bond or other functional groups in the molecule. Common protecting groups for amines include Boc and Fmoc, while silyl ethers are often used for hydroxyl groups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound and provides actionable solutions.
Problem 1: Low yield of the desired coupled product with a significant amount of starting material remaining.
| Possible Cause | Suggested Solution |
| Inactive catalyst | Ensure the palladium catalyst is active (e.g., use a pre-catalyst or ensure proper in-situ activation). For Pd(0) sources like Pd₂(dba)₃, storage conditions are critical to prevent decomposition. |
| Inappropriate ligand | The choice of ligand is crucial. For N-arylation, consider using bulky, electron-rich phosphine ligands like BrettPhos. For O-arylation, copper-based systems with ligands like picolinic acid may be more suitable, though selectivity can be challenging.[2] |
| Incorrect base | The strength and type of base can significantly impact the reaction. Stronger bases like NaOt-Bu are often used in Buchwald-Hartwig aminations, while weaker bases like K₂CO₃ or K₃PO₄ are common in Suzuki and Ullmann couplings.[2] |
| Low reaction temperature | Insufficient temperature can lead to slow reaction rates. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Poor solvent choice | The solvent can affect the solubility of reagents and the stability of catalytic intermediates. Common solvents for cross-coupling reactions include toluene, dioxane, and THF. For copper-catalyzed O-arylation of aminophenols, butyronitrile has been found to be effective.[2] |
Problem 2: Formation of a mixture of N-arylated and O-arylated products.
| Possible Cause | Suggested Solution |
| Non-selective catalyst system | The catalyst system is not providing sufficient chemoselectivity. For selective N-arylation, switch to a palladium catalyst with a bulky biarylphosphine ligand (e.g., BrettPhos).[2][3] For selective O-arylation, explore copper-based catalyst systems, but be aware of the potential for chelation to hinder this pathway with 2-aminophenol analogs.[2] |
| Reaction conditions favoring both pathways | The current conditions (base, solvent, temperature) may allow both the amino and hydroxyl groups to react. A systematic optimization of these parameters is recommended. For example, using a weaker base might favor N-arylation. |
| No protecting group used | The most reliable method to ensure selectivity is to protect one of the functional groups. Protect the hydroxyl group as a silyl ether to direct N-arylation, or protect the amino group as a carbamate (e.g., Boc) to direct O-arylation. |
Problem 3: Significant formation of carbazole or dibenzofuran byproducts.
| Possible Cause | Suggested Solution |
| High reaction temperature | Elevated temperatures can promote intramolecular cyclization. Try running the reaction at a lower temperature for a longer duration. |
| Catalyst promoting C-H activation | Some palladium catalysts can promote intramolecular C-H activation, leading to cyclization. The choice of ligand can influence this. Less sterically demanding ligands might favor intramolecular pathways. |
| One-pot, two-step reaction not optimized | If attempting a one-pot intermolecular coupling followed by intramolecular cyclization, the conditions for the first step might be bleeding into the second. Consider a two-step process with isolation of the intermediate. |
Experimental Protocols
The following are example protocols for selective N- and O-arylation of 2-aminophenol, a close analog of this compound. These should serve as a starting point for optimization with your specific substrate.
Selective N-Arylation of 2-Aminophenol (Buchwald-Hartwig Amination)[2]
This protocol has been shown to be effective for the selective N-arylation of 3- and 4-aminophenols using a palladium catalyst with the BrettPhos ligand.[2] While not specifically demonstrated for 2-aminophenol in the cited work, this represents a state-of-the-art method for selective amination in the presence of a hydroxyl group.
Reaction Scheme:
Reagents and Conditions:
| Parameter | Condition |
| Catalyst | BrettPhos precatalyst |
| Ligand | BrettPhos |
| Base | NaOt-Bu or K₂CO₃ |
| Solvent | t-BuOH |
| Temperature | 110 °C |
Procedure:
-
To an oven-dried vial, add the aryl halide (1.0 mmol), 2-aminophenol (1.2 mmol), BrettPhos precatalyst (0.02 mmol), and base (NaOt-Bu, 1.4 mmol, or K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vial with argon.
-
Add t-BuOH (5 mL).
-
Stir the mixture at 110 °C for the specified time (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Attempted Selective O-Arylation of 2-Aminophenol (Ullmann Condensation)[2]
Selective O-arylation of 2-aminophenol is challenging due to the formation of a stable five-membered chelate with the catalyst. The following conditions were explored but resulted in low yields of the desired O-arylated product.[2]
Reaction Scheme:
Caption: Competing reaction pathways in the coupling of this compound.
Caption: Troubleshooting workflow for this compound coupling reactions.
References
Technical Support Center: Large-Scale Synthesis of 2-Aminobiphenyl Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-aminobiphenyl compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-aminobiphenyls via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Ensure the Pd(0) catalyst is not oxidized. If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). Consider using a more robust precatalyst. |
| Poor Ligand Choice | Select a ligand appropriate for the specific substrates. For sterically hindered substrates, consider bulky, electron-rich phosphine ligands. | |
| Inappropriate Base | The base is crucial for the transmetalation step. Ensure the base is strong enough but does not degrade starting materials or product. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates are commonly used.[1] | |
| Boronic Acid Decomposition | Boronic acids can be unstable, especially under reaction conditions. Consider using boronic esters (e.g., pinacol esters) which are often more stable.[1] | |
| Insufficient Degassing | Oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like homocoupling.[1] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon, Nitrogen). | |
| Significant Homocoupling of Boronic Acid | Presence of Pd(II) Species | Homocoupling is often promoted by Pd(II) species. This can occur from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.[1] |
| High Oxygen Levels | Rigorous exclusion of oxygen is critical to minimize homocoupling.[1] | |
| Dehalogenation of Aryl Halide | Hydrogen Source | The hydride for dehalogenation can come from solvents (e.g., alcohols) or amine bases.[1] |
| Reaction Conditions | Consider lowering the reaction temperature or changing the solvent system. | |
| Difficulty in Product Purification | Co-elution with Byproducts | Homocoupled products or residual starting materials can be difficult to separate. Optimize the reaction to minimize byproduct formation. |
| Residual Palladium | Palladium levels in the final product are often strictly regulated.[2][3] Use palladium scavengers or perform recrystallizations to reduce palladium content. |
Buchwald-Hartwig Amination: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inhibition | Aryl iodides can sometimes inhibit the catalyst.[4][5] If using an aryl iodide, consider switching to an aryl bromide or chloride. |
| Inappropriate Ligand | The choice of ligand is critical and substrate-dependent. Screen a variety of bulky, electron-rich phosphine ligands.[6][7] | |
| Incorrect Base Selection | The base's strength and solubility are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common, but weaker bases like Cs₂CO₃ may be necessary for substrates with sensitive functional groups.[7][8] | |
| Poor Solvent Choice | Ethereal (e.g., dioxane, THF) and aromatic (e.g., toluene) solvents are commonly used.[4] Avoid chlorinated solvents, acetonitrile, and pyridine which can inhibit the reaction.[4] | |
| Formation of Side Products | Reaction with Multifunctional Substrates | Protect other reactive functional groups on your substrates to prevent side reactions. |
| β-Hydride Elimination | This can be a competing side reaction.[9] Optimization of the ligand and reaction temperature can help minimize this pathway. | |
| Challenges with Ammonia as a Nucleophile | Tight Binding to Palladium | Ammonia can bind strongly to the palladium catalyst, inhibiting its activity.[9] |
| Use of Ammonia Surrogates | Consider using an ammonia equivalent such as benzophenone imine, followed by hydrolysis to yield the primary amine.[5][9] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale synthesis of 2-aminobiphenyls: Suzuki-Miyaura coupling followed by reduction, or Buchwald-Hartwig amination?
A1: The choice of route is highly dependent on the specific substrates, cost of starting materials, and the desired purity profile of the final compound. The Suzuki-Miyaura coupling of a 2-nitrophenyl halide with phenylboronic acid, followed by reduction of the nitro group, is a common and effective method.[10] The Buchwald-Hartwig amination offers a more direct route by coupling an amine with a 2-halobiphenyl, but can present challenges with catalyst selection and, in the case of using ammonia directly, catalyst inhibition.[9]
Q2: How can I minimize palladium contamination in my final product on a large scale?
A2: Minimizing palladium contamination is a critical challenge in process chemistry.[2][3] Strategies include:
-
Optimizing Catalyst Loading: Use the lowest effective catalyst loading to reduce the amount of palladium from the outset.
-
Palladium Scavengers: After the reaction is complete, treat the reaction mixture with a palladium scavenger. Common scavengers include silica- or polymer-bound thiols, amines, or other ligands that chelate palladium.
-
Extraction: Perform aqueous washes, sometimes with a chelating agent, to extract palladium salts.
-
Crystallization/Recrystallization: This is often a very effective method for removing residual palladium, as the metal impurities tend to remain in the mother liquor.[11]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual palladium.
Q3: What are the key safety considerations when scaling up Suzuki-Miyaura reactions?
A3: Significant exothermic events can occur during Suzuki-Miyaura cross-coupling reactions, especially when using aqueous systems.[12] It is crucial to perform calorimetric studies to understand the reaction's heat profile before scaling up. Ensure that the cooling capacity of the reactor is sufficient to control any potential exotherms to prevent a runaway reaction.[12]
Q4: Can I use water as a solvent for my large-scale Suzuki-Miyaura coupling?
A4: Yes, water or aqueous solvent mixtures are often used in Suzuki-Miyaura couplings.[1][13] Water can help dissolve the inorganic base and facilitate the reaction. However, the presence of water can also increase the rate of exothermic events, so careful thermal management is required.[12]
Q5: For a Buchwald-Hartwig amination, what is the best base to use for a substrate with a base-sensitive functional group?
A5: For substrates with base-sensitive functional groups, strong bases like sodium tert-butoxide may be too harsh.[7] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good alternatives that provide sufficient reactivity while preserving sensitive functionalities.[7][8]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobiphenyl via Suzuki-Miyaura Coupling and Reduction
Step 1: Suzuki-Miyaura Coupling of 2-Bromoaniline and Phenylboronic Acid
A general procedure is as follows:
-
To a degassed mixture of N,N-dimethylformamide (DMF) and water, add 2-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).[10]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-1 mol%) and any additional ligand if required.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at the desired temperature (e.g., 60-100 °C) for the required time (typically several hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).[10]
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude 2-nitrobiphenyl.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.[10]
Step 2: Reduction of 2-Nitrobiphenyl to 2-Aminobiphenyl
A common method for this reduction is:
-
Dissolve the 2-nitrobiphenyl in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, stannous chloride (SnCl₂) or perform catalytic hydrogenation with H₂ gas over a catalyst like Pd/C.[10]
-
Reflux the reaction mixture for several hours until the reduction is complete.[10]
-
After cooling, carefully neutralize the reaction mixture with a base (e.g., a strong alkali solution) to make it strongly alkaline.[10]
-
Extract the 2-aminobiphenyl with an organic solvent (e.g., ether).
-
Dry the organic extracts, filter, and remove the solvent under reduced pressure.
-
The crude 2-aminobiphenyl can be further purified by distillation under reduced pressure or recrystallization.[10]
Protocol 2: Synthesis of 2-Aminobiphenyl via Buchwald-Hartwig Amination
A general procedure for the coupling of 2-bromobiphenyl with an ammonia equivalent is as follows:
-
In an oven-dried flask under an inert atmosphere, combine 2-bromobiphenyl, the palladium precatalyst, and the appropriate phosphine ligand.
-
Add a suitable solvent (e.g., toluene or dioxane).
-
Add the ammonia equivalent (e.g., benzophenone imine) and the base (e.g., sodium tert-butoxide).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting imine can be hydrolyzed by treatment with an acid (e.g., HCl) in a suitable solvent like THF or methanol to yield 2-aminobiphenyl.
-
Purify the final product by an appropriate method.
Data Presentation
Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Aryl Halide | 2-Bromoaniline | 2-Chloroaniline | 2-Iodoaniline | - | - |
| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid | Phenylboronic Acid | - | - |
| Catalyst | Pd(PPh₃)₄ (1 mol%) | Pd₂(dba)₃/SPhos (0.5 mol%) | Pd(OAc)₂ (2 mol%) | - | [10] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | - | [13] |
| Solvent | DMF/Water | Toluene/Water | Dioxane/Water | - | [10] |
| Temperature (°C) | 80 | 100 | 90 | - | - |
| Reaction Time (h) | 6 | 12 | 8 | - | - |
| Yield | High | Moderate-High | High | - | - |
Note: The yields are qualitative descriptions as specific quantitative data for a direct comparison under these varied conditions was not available in the search results. The performance is highly substrate-dependent.
Table 2: Influence of Base on Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages | Reference |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. | [7] |
| LiHMDS | Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations. | The solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures. | [7] |
| Cs₂CO₃ | Provides excellent functional group tolerance. Often gives the highest reaction rate among weak bases. | Expensive. Can be difficult to stir on a large scale. | [7] |
| K₃PO₄ | Good functional group tolerance. Less expensive than Cs₂CO₃. | Generally results in slower reaction rates compared to strong alkoxide bases. | [14] |
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
dealing with the instability of 2'aminobiphenyl-2,3-diol 1,2-dioxygenase
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase. The inherent instability of this enzyme presents unique experimental challenges.[1][2][3] This guide offers solutions to common issues encountered during its purification, storage, and use.
Frequently Asked Questions (FAQs)
Q1: What is 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase and why is it difficult to work with?
A1: 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase is a meta-cleavage enzyme involved in the degradation of carbazole, a mutagenic environmental pollutant.[1][2][3] It is an extradiol dioxygenase, belonging to the family of non-heme iron dioxygenases that utilize a ferrous iron (Fe(II)) cofactor for catalysis.[4] The primary challenge in working with this enzyme is its significant intrinsic instability, which complicates purification and experimental procedures.[1][2][3][4] This instability is a known issue among many dioxygenases, particularly those dependent on Fe(II), which is susceptible to oxidation.[5]
Q2: What is the subunit composition and molecular weight of the native enzyme?
A2: The native 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase is a heterotetramer with an α2β2 structure.[1][2][3][4] The molecular mass of the native enzyme is approximately 70 kDa, as determined by gel filtration.[1][2][3][4] The individual subunit molecular masses are 25 kDa for the α-subunit and 8 kDa for the β-subunit.[1][2][3][4]
Q3: What are the optimal conditions for enzyme activity?
A3: The optimal conditions for the enzymatic activity of 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase have been determined to be a temperature of 40°C and a pH of 8.0.[1][2][3]
Q4: How should I store the purified enzyme to maintain its activity?
A4: Due to its instability, proper storage is critical. The purified enzyme has been found to be stable when flash-frozen in liquid nitrogen and subsequently stored at -80°C.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity after purification | Enzyme instability and degradation: The enzyme is known to be highly unstable under many standard purification conditions.[1][2][3][4] Proteolytic degradation can also be an issue. | - Perform all purification steps at 4°C to minimize degradation.[4]- Consider expressing the enzyme in a recombinant host like E. coli. This can lead to higher initial expression levels and eliminates potential proteolytic degradation from the native host.[4]- Add fresh DTT and ferrous iron to the buffer, which may help in recovering lost activity.[4] |
| Oxidation of Fe(II) cofactor: The enzyme's activity is dependent on a ferrous iron (Fe(II)) cofactor, which can be easily oxidized, leading to inactivation.[4] | - Maintain a reducing environment during purification and assays by including agents like DTT in your buffers.[4]- The addition of ferrous iron and ascorbic acid has been shown to increase enzyme activity.[4] | |
| Difficulty in purifying the enzyme to homogeneity | Hydrophobicity and co-purifying contaminants: The enzyme is hydrophobic and may co-purify with other proteins, especially from its native source.[4] | - A multi-step purification strategy combining ion-exchange chromatography, ammonium sulfate precipitation, and hydrophobic interaction chromatography is recommended.[1][2][3]- Expression in a recombinant E. coli strain can simplify purification by removing co-purifying contaminants present in the native host.[4] |
| Inconsistent kinetic data or apparent substrate inhibition | Substrate inhibition: The enzyme is subject to uncompetitive substrate inhibition at high substrate concentrations.[1][2][3][4] | - Determine the optimal substrate concentration range by performing kinetic assays over a wide range of concentrations. The reported K'm and inhibition constant (Ks) for 2,3-dihydroxybiphenyl are 5 µM and 37 µM, respectively.[1][2][3]- Fit your kinetic data to a model that accounts for uncompetitive substrate inhibition.[2] |
| Enzyme aggregation | Hydrophobic nature of the enzyme: The hydrophobicity of the enzyme can lead to aggregation, especially at high concentrations. | - Optimize the buffer conditions, including ionic strength and the addition of non-denaturing detergents or glycerol.- Work with lower enzyme concentrations if possible. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal pH | 8.0 | [1][2][3] |
| Optimal Temperature | 40°C | [1][2][3] |
| Native Molecular Weight | 70 kDa | [1][2][3][4] |
| Subunit Molecular Weights | α: 25 kDa, β: 8 kDa | [1][2][3][4] |
| Vmax (with 2,3-dihydroxybiphenyl) | 44 mmol min⁻¹ mg⁻¹ | [1][2][3] |
| K'm (for 2,3-dihydroxybiphenyl) | 5 µM | [1][2][3] |
| Ks (inhibition constant for 2,3-dihydroxybiphenyl) | 37 µM | [1][2][3] |
| Maximum Specific Activity (on 2,3-dihydroxybiphenyl) | 48.1 mmol HOPDA min⁻¹ mg⁻¹ | [1][2][3] |
Experimental Protocols
Enzyme Activity Assay
The activity of 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase is typically measured by monitoring the formation of the meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), from the substrate 2,3-dihydroxybiphenyl (2,3-DHBP).[4]
-
Reaction Mixture: Prepare a 1 ml reaction mixture in a quartz cuvette containing 25 mM HEPES buffer, pH 8.0.[4]
-
Substrate: Add 2,3-dihydroxybiphenyl to the desired final concentration (e.g., for routine assays, a concentration well above the K'm but below the inhibitory concentration, such as 300 µM, has been used).[4]
-
Temperature: Maintain the reaction temperature at 25°C using a thermojacketed cuvette holder.[4]
-
Initiation: Start the reaction by adding a small volume of the enzyme preparation to the cuvette.
-
Measurement: Monitor the increase in absorbance at 434 nm, which corresponds to the formation of HOPDA.[4] The molar extinction coefficient for HOPDA under these conditions is 13,200 M⁻¹cm⁻¹.[2]
-
Calculation: One unit of enzyme activity is defined as the amount of enzyme required to form 1 µmol of HOPDA per minute under the specified conditions.[2]
Purification of Recombinant 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase from E. coli
This protocol is based on the successful purification from a recombinant E. coli strain.[4] All steps should be performed at 4°C.[4]
-
Cell Lysis: Resuspend the E. coli cell pellet in a suitable buffer (e.g., 25 mM HEPES, pH 8.0) and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris.
-
Anion Exchange Chromatography: Load the clarified lysate onto a Q-Sepharose column pre-equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of NaCl. Collect fractions and assay for enzyme activity.
-
Ammonium Sulfate Precipitation: Pool the active fractions and perform an ammonium sulfate cut. The protein of interest may precipitate at a specific saturation range. Collect the precipitate by centrifugation and resuspend in a minimal amount of buffer.
-
Hydrophobic Interaction Chromatography: Load the resuspended protein onto a Butyl-Sepharose column pre-equilibrated with a high salt buffer. Elute with a decreasing salt gradient.
-
Purity Check: Analyze the purified fractions by SDS-PAGE to confirm homogeneity.[4]
Visualizations
Caption: Recommended workflow for the purification of recombinant enzyme.
References
Validation & Comparative
A Comparative Study: 4-Aminobiphenyl versus the Elusive 2'-Aminobiphenyl-2-ol
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 4-aminobiphenyl and 2'-Aminobiphenyl-2-ol. While extensive data is available for the well-studied carcinogen 4-aminobiphenyl, a comprehensive literature search revealed a significant lack of specific experimental data for this compound. This guide will present the known information for 4-aminobiphenyl in detail and, where possible, infer potential characteristics of this compound by examining related compounds, namely 2-aminobiphenyl and 2-hydroxybiphenyl. This approach is intended to provide a useful, albeit indirect, comparison.
Physicochemical Properties
A fundamental aspect of any comparative study is the examination of the physicochemical properties of the compounds . These properties influence their biological activity, toxicity, and formulation characteristics. The available data for 4-aminobiphenyl is presented below. Unfortunately, no specific data was found for this compound.
| Property | 4-Aminobiphenyl | This compound |
| Molecular Formula | C₁₂H₁₁N | C₁₂H₁₁NO |
| Molecular Weight | 169.22 g/mol [1] | 185.22 g/mol |
| CAS Number | 92-67-1[2] | Not Available |
| Melting Point | 52-54 °C[3] | Data not available |
| Boiling Point | 302 °C[3] | Data not available |
| Solubility | Practically insoluble in water[3]. Soluble in hot water, ethanol, ether, chloroform, and methanol[4]. | Data not available |
| Appearance | Colorless crystals that turn purple on contact with air[5]. | Data not available |
| logP (Octanol-Water Partition Coefficient) | 2.80[1] | Data not available |
Synthesis and Reactivity
4-Aminobiphenyl is typically synthesized by the reduction of 4-nitrobiphenyl[4][6]. As an aniline derivative, it is weakly basic and can undergo reactions such as diazotization, acetylation, and alkylation[4].
This compound , based on its constituent functional groups, would likely be synthesized through methods that form the biphenyl bond, such as Suzuki or Gomberg-Bachmann reactions, followed by or preceded by the introduction of the amino and hydroxyl groups. For instance, a plausible route could involve the coupling of a protected 2-aminophenol derivative with a phenylboronic acid. The reactivity would be influenced by both the nucleophilic amino group and the acidic hydroxyl group.
Applications and Uses
4-Aminobiphenyl was historically used as a rubber antioxidant and a dye intermediate[7][8][9][10]. However, due to its potent carcinogenicity, its commercial production and use have been largely discontinued in many countries[1][6]. It is now primarily used in cancer research as a model carcinogen[7][10].
For This compound , no specific applications have been documented. However, related structures, such as 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, are known to be key intermediates in the synthesis of pharmaceuticals like Eltrombopag, a thrombopoietin receptor agonist[7]. This suggests that aminohydroxybiphenyl scaffolds have potential utility in medicinal chemistry.
Biological Activity and Toxicity
The biological activities and toxicological profiles of these two compounds are expected to differ significantly due to the presence of the hydroxyl group and the different substitution pattern in this compound.
Carcinogenicity and Metabolism of 4-Aminobiphenyl
4-Aminobiphenyl is a well-established human bladder carcinogen[1][6][7][11]. Its carcinogenicity is a result of its metabolic activation in the liver.
Caption: Metabolic activation pathway of 4-aminobiphenyl leading to bladder cancer.
The metabolic activation of 4-aminobiphenyl begins in the liver, where cytochrome P450 enzymes (specifically CYP1A2) oxidize it to N-hydroxy-4-aminobiphenyl[6][12]. This intermediate can then be further activated, for example, by O-acetylation, to form a reactive aryl nitrenium ion that readily forms adducts with DNA[6]. Alternatively, the N-hydroxy metabolite can be conjugated with glucuronic acid and transported to the bladder. In the acidic environment of the urine, the conjugate can be hydrolyzed back to the reactive N-hydroxyarylamine, which can then form DNA adducts in the bladder epithelium, leading to tumor initiation[6].
Toxicity of this compound
Specific toxicity data for this compound is not available. However, we can look at the toxicity of its constituent parts. 2-Aminobiphenyl is listed as harmful if swallowed and is suspected of causing cancer[13]. 2-Hydroxybiphenyl (2-phenylphenol) has been shown to have toxic effects on various microorganisms[14]. The combination of the amino and hydroxyl groups on the biphenyl scaffold in this compound would likely result in a unique toxicity profile that would require experimental determination.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies relevant to the study of these compounds.
Synthesis of 4-Aminobiphenyl
A common laboratory-scale synthesis of 4-aminobiphenyl involves the reduction of 4-nitrobiphenyl.
Protocol: Reduction of 4-Nitrobiphenyl
-
Reaction Setup: 4-nitrobiphenyl is dissolved in a suitable solvent, such as ethanol.
-
Reducing Agent: A reducing agent, such as stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is added to the solution.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by basification (to deprotonate the amine hydrochloride salt) and extraction with an organic solvent.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 4-aminobiphenyl.
Analysis of DNA Adducts
The formation of DNA adducts is a key event in the carcinogenicity of 4-aminobiphenyl. The ³²P-postlabeling assay is a sensitive method for detecting these adducts.
Protocol: ³²P-Postlabeling Assay for DNA Adducts
-
DNA Isolation: DNA is isolated from tissues or cells exposed to the carcinogen.
-
Enzymatic Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides.
-
Adduct Enrichment: Adducts may be enriched by techniques such as nuclease P1 digestion, which removes normal nucleotides.
-
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Conclusion
This comparative guide highlights the significant disparity in the available scientific knowledge between 4-aminobiphenyl and this compound. 4-Aminobiphenyl is a well-characterized carcinogen with a known mechanism of action, supported by extensive experimental data. In stark contrast, this compound remains a largely uncharacterized compound. While inferences can be drawn from related structures, the actual physicochemical, biological, and toxicological properties of this compound can only be determined through dedicated experimental investigation. This guide serves to summarize the current state of knowledge and to underscore the need for further research into the properties and potential biological effects of substituted aminobiphenyls.
References
- 1. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 4. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of 4-aminobiphenyl in rat. I. Reaction of N-hydroxy-4-aminobiphenyl with rat blood in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid | 376592-93-7, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid Formula - ECHEMI [echemi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. fishersci.com [fishersci.com]
- 14. Toxicity evaluation of 2-hydroxybiphenyl and other compounds involved in studies of fossil fuels biodesulphurisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Aminobiphenyl-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Aminobiphenyl-based phosphine ligands, pioneered by Professor Stephen L. Buchwald and his coworkers, have revolutionized palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1] This guide provides an objective comparison of the catalytic activity of various aminobiphenyl-based ligands, supported by experimental data, to aid researchers in selecting the optimal catalyst system for their specific applications.
The Evolution of Excellence: From First to Fourth Generation Ligands
The advancement of aminobiphenyl-based ligands is characterized by a systematic evolution in their structural design, leading to progressively more active, stable, and versatile catalysts. The key innovation has been the introduction of bulky, electron-rich dialkylbiaryl phosphine moieties. This design principle promotes the formation of highly reactive, monoligated L1Pd(0) complexes, which are crucial for the catalytic cycle, while also enhancing catalyst stability.[2]
The progression from first-generation to later-generation ligands, such as the renowned XPhos, SPhos, and RuPhos, has expanded the scope of cross-coupling reactions to include challenging substrates like aryl chlorides and has enabled reactions to be performed under milder conditions.[1]
Quantitative Comparison of Catalytic Performance
The following tables summarize the performance of various aminobiphenyl-based ligands and their corresponding palladacycle precatalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data has been compiled from various literature sources, and it is important to note that direct comparisons should be made with caution due to variations in reaction conditions.
Table 1: Performance in Suzuki-Miyaura Coupling
| Ligand/Precatalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 16 | 98 | 1.5 | [3] |
| XPhos | 2-Bromo-m-xylene | 2,4,6-Trimethylphenylboronic acid | K3PO4 | Toluene | 80 | 2 | 95 | 1 | [3] |
| RuPhos | 4-Chloroanisole | Phenylboronic acid | K3PO4 | t-BuOH/H2O | 80 | 18 | 99 | 2 | [2] |
Table 2: Performance in Buchwald-Hartwig C-N Coupling
| Ligand/Precatalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |
| (RuPhos)Pd G3 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | 24 | ~3 | 1 | ACS Fall 2025 Poster #1003 |
| (RuPhos)Pd G4 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | 24 | 55 | 1 | ACS Fall 2025 Poster #1003 |
| (RuPhos)Pd G5 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | 24 | 27 | 1 | ACS Fall 2025 Poster #1003 |
| BrettPhos | 2-Iodoanisole | Aniline | NaOtBu | Toluene | 80 | 18 | 98 | 1 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful cross-coupling reactions. Below are general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions using aminobiphenyl-based palladacycle precatalysts.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the aminobiphenyl-based palladacycle precatalyst (0.01-2 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, THF, or a mixture with water, ~2 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield and purity are then determined by techniques such as NMR spectroscopy and gas chromatography.
General Procedure for Buchwald-Hartwig C-N Coupling:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: Under an inert atmosphere, add the aminobiphenyl-based palladacycle precatalyst (0.5-2 mol%).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, ~2 mL).
-
Reaction Execution: Seal the vial and heat the mixture to the specified temperature (e.g., 80-110 °C) with stirring for the designated time.
-
Workup and Analysis: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water. The organic layer is separated, washed, dried, and concentrated. The product is then purified, typically by column chromatography, and characterized.
Visualizing the Catalytic Process
To better understand the function of these complex catalysts, visual representations of the catalytic cycle and experimental workflows are invaluable.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Caption: A typical experimental workflow for catalyst screening and optimization.
References
Validating the Synthesis of 2'-Aminobiphenyl-2-ol: A Spectroscopic Comparison Guide
Introduction
2-Aminobiphenyl is a versatile aromatic amine utilized in the synthesis of dyes, pigments, pharmaceuticals, and rubber chemicals. Its utility as a precursor in various chemical reactions, including as a ligand in catalysis, makes the confirmation of its successful synthesis paramount. This guide provides a comparative overview of spectroscopic methods for the validation of 2-Aminobiphenyl synthesis, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For the purpose of this guide, we will consider two common synthetic routes: the Suzuki-Miyaura coupling of 2-bromoaniline and phenylboronic acid, and the reduction of 2-nitrobiphenyl. The spectroscopic data of the final product will be compared with that of the starting materials and a potential byproduct to demonstrate effective validation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Aminobiphenyl and the related compounds in its synthesis.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Key Chemical Shifts and Multiplicities |
| 2-Aminobiphenyl (Product) | ~7.30-7.50 (m, aromatic protons), ~7.20 (t, aromatic proton), ~6.80-7.00 (m, aromatic protons), ~3.70 (br s, -NH₂) |
| 2-Bromoaniline (Starting Material) | ~7.42 (d), ~7.12 (t), ~6.77 (d), ~6.64 (t) (aromatic protons), ~4.07 (br s, -NH₂) |
| Phenylboronic Acid (Starting Material) | ~7.80-8.00 (m, ortho protons), ~7.30-7.40 (m, meta and para protons), ~5.50 (br s, -B(OH)₂) |
| 2-Nitrobiphenyl (Starting Material) | ~7.80-7.90 (d, aromatic proton), ~7.60-7.70 (t, aromatic proton), ~7.40-7.50 (m, aromatic protons) |
| Biphenyl (Byproduct) | ~7.60 (d, ortho protons), ~7.45 (t, meta protons), ~7.35 (t, para proton) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Key Chemical Shifts |
| 2-Aminobiphenyl (Product) | ~144.0, ~138.5, ~131.0, ~129.5, ~129.0, ~128.0, ~118.5, ~115.5 |
| 2-Bromoaniline (Starting Material) | ~144.1, ~132.7, ~128.4, ~119.5, ~115.8, ~109.4 |
| Phenylboronic Acid (Starting Material) | ~135.0, ~132.3, ~128.2 (Carbon attached to Boron is often not observed) |
| 2-Nitrobiphenyl (Starting Material) | ~149.5, ~147.0, ~133.0, ~132.5, ~129.0, ~128.5, ~124.0 |
| Biphenyl (Byproduct) | ~141.2, ~128.7, ~127.2, ~127.1 |
Table 3: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 2-Aminobiphenyl (Product) | 169 | 168, 167, 141, 115 |
| 2-Bromoaniline (Starting Material) | 171/173 (due to Br isotopes) | 92, 65 |
| Phenylboronic Acid (Starting Material) | 122 | 104, 77, 51 |
| 2-Nitrobiphenyl (Starting Material) | 199 | 169, 153, 141, 115 |
| Biphenyl (Byproduct) | 154 | 77 |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Absorptions |
| 2-Aminobiphenyl (Product) | ~3450 & ~3370 (N-H stretch, two bands for primary amine), ~3060 (aromatic C-H stretch), ~1620 (N-H bend), ~1500 & ~1480 (aromatic C=C stretch), ~750 (C-H bend) |
| 2-Bromoaniline (Starting Material) | ~3440 & ~3360 (N-H stretch), ~3060 (aromatic C-H stretch), ~1620 (N-H bend), ~1500 & ~1470 (aromatic C=C stretch), ~750 (C-H bend), ~530 (C-Br stretch) |
| Phenylboronic Acid (Starting Material) | ~3300 (broad, O-H stretch), ~1350 (B-O stretch), ~1090 & ~1020 (B-O-H bend) |
| 2-Nitrobiphenyl (Starting Material) | ~3080 (aromatic C-H stretch), ~1520 & ~1340 (asymmetric and symmetric N-O stretch of NO₂), ~1500 & ~1470 (aromatic C=C stretch) |
| Biphenyl (Byproduct) | ~3060 (aromatic C-H stretch), ~1500 & ~1480 (aromatic C=C stretch), ~740 & ~690 (C-H bend) |
Experimental Protocols
Below are generalized protocols for the acquisition of spectroscopic data for the validation of 2-Aminobiphenyl synthesis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field strength.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relaxation delay of at least 1 second.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Parameters: Acquire a proton-decoupled carbon spectrum. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
2. Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition (Electron Ionization - EI) :
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this compound.
-
Parameters: Inject a small volume of the sample solution into the GC-MS system. Use a standard EI energy of 70 eV. The mass analyzer can be a quadrupole or time-of-flight (TOF) instrument.
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Acquisition :
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Visualizing the Validation Process
The following diagrams illustrate the workflow for spectroscopic validation and the logical approach to structure confirmation.
Caption: Experimental workflow for the synthesis and spectroscopic validation of 2-Aminobiphenyl.
Caption: Logical relationship of how different spectroscopic methods confirm the structure.
Conclusion
The validation of 2-Aminobiphenyl synthesis requires a multi-faceted approach where different spectroscopic techniques provide complementary information. ¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework and confirming the connectivity of the two phenyl rings. Mass spectrometry provides the molecular weight and formula, confirming the elemental composition of the product. Infrared spectroscopy is crucial for identifying the key functional groups, particularly the primary amine, and confirming the absence of functional groups from the starting materials, such as the nitro group in 2-nitrobiphenyl. By comparing the acquired spectra with reference data and the data of potential starting materials and byproducts, researchers can confidently confirm the successful synthesis and purity of 2-Aminobiphenyl.
A Comparative Guide to the Efficacy of 2-Aminobiphenyl-Derived Palladacycles in Cross-Coupling Reactions
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-aminobiphenyl-derived palladium precatalysts, commonly known as second-generation (G2) Buchwald precatalysts, against other ligand systems in palladium-catalyzed cross-coupling reactions. While this report focuses on the well-documented 2-aminobiphenyl scaffold, it is important to note that a comprehensive search of the scientific literature did not yield specific comparative data for 2'-Aminobiphenyl-2-ol as a distinct ligand. Therefore, this guide will focus on the performance of the widely utilized and structurally related 2-aminobiphenyl palladacycles.
The development of bulky, electron-rich phosphine ligands has significantly advanced the field of palladium-catalyzed cross-coupling.[1] Second-generation Buchwald precatalysts, which are based on a 2-aminobiphenyl backbone, are designed to be air- and moisture-stable, offering rapid and quantitative generation of the active monoligated Pd(0) species under reaction conditions.[2][3] This feature often leads to higher efficiency, lower catalyst loadings, and shorter reaction times compared to catalyst systems generated in situ or those employing earlier generations of ligands.[2][4]
Quantitative Performance Data
The following tables summarize the performance of 2-aminobiphenyl-derived precatalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, compared to other palladium sources and ligand systems.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This table compares the performance of an in situ generated catalyst using the XPhos ligand (a bulky dialkylbiaryl phosphine commonly used in G2 precatalysts) with various palladium sources against a well-defined 2-aminobiphenyl palladacycle (XPhos Pd G2).
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| In situ generated | [Pd(allyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF | 60 | 1 | ~5 | [5] |
| In situ generated | Pd(OAc)₂ | XPhos | K₂CO₃ | MeOH/THF | 60 | 1 | ~10 | [5] |
| In situ generated | Pd₂(dba)₃ | XPhos | K₂CO₃ | MeOH/THF | 60 | 1 | 0 | [5] |
| Precatalyst | XPhos Pd G2 | (internal) | K₃PO₄ | EtOH/H₂O/DMF | 100 | 0.5 | >95 | [3] |
Table 2: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
This table illustrates the efficacy of various Pd(I) dimer precatalysts supported by different biaryl phosphine ligands, including those characteristic of the 2-aminobiphenyl scaffold family.
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref. |
| [Pd(JohnPhos)]₂[BF₄]₂ | JohnPhos | KOtBu | 1,4-Dioxane | 100 | 30 | 20 | [6] |
| [Pd(DavePhos)]₂[BF₄]₂ | DavePhos | KOtBu | 1,4-Dioxane | 100 | 30 | 25 | [6] |
| [Pd(tBuXPhos)]₂[BF₄]₂ | tBuXPhos | KOtBu | 1,4-Dioxane | 100 | 30 | 50 | [6] |
| [Pd(XPhos)]₂[BF₄]₂ | XPhos | KOtBu | 1,4-Dioxane | 100 | 30 | 55 | [6] |
| [Pd(SPhos)]₂[BF₄]₂ | SPhos | KOtBu | 1,4-Dioxane | 100 | 30 | 60 | [6] |
| [Pd(RuPhos)]₂[BF₄]₂ | RuPhos | KOtBu | 1,4-Dioxane | 100 | 30 | 64 | [6] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
1. General Procedure for Suzuki-Miyaura Coupling with XPhos Pd G2 Precatalyst [3]
A mixture of the aryl chloride (1.0 eq), the corresponding boronic acid (1.1 eq), K₃PO₄ (2.5 eq), and the XPhos-Pd-G2 precatalyst (2 mol%) is placed in a sealed reaction vessel. A solvent mixture of DMF:EtOH:H₂O (1:1:0.5) is added, and the vessel is degassed for 5 minutes. The reaction mixture is then heated to 100 °C under microwave irradiation. Upon completion (monitored by TLC or GC/MS, typically 30-40 minutes), the reaction mixture is cooled, diluted with a suitable organic solvent, and purified by column chromatography.
2. General Procedure for Buchwald-Hartwig Amination
All solid reagents (aryl halide, amine, base, and palladium precatalyst) are weighed and added to an oven-dried reaction flask equipped with a stir bar. The flask is sealed, then purged and backfilled with nitrogen (repeated three times). Anhydrous solvent (e.g., 1,4-dioxane or toluene) is added via syringe. If a liquid amine or base is used, it is added last. The reaction is then stirred at the specified temperature (e.g., 80-100 °C) for the required duration. Reaction progress is monitored by an appropriate analytical technique.
Visualizations
The following diagrams illustrate key concepts in palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Activation pathway of a G2 Buchwald precatalyst.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nasc.ac.in [nasc.ac.in]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to N-Substituted vs. Unsubstituted 2-Aminobiphenyl Precatalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of highly efficient and robust palladium precatalysts is of paramount importance in modern organic synthesis, particularly for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Among the most successful classes of precatalysts are those derived from 2-aminobiphenyl. This guide provides an objective comparison of the performance of N-substituted versus unsubstituted 2-aminobiphenyl precatalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific applications.
Executive Summary
N-Substituted 2-aminobiphenylpalladium precatalysts have been developed as a refinement of the highly successful unsubstituted analogues. The primary motivation for N-substitution is to mitigate potential side reactions and downstream contamination issues associated with the formation of carbazole, a byproduct of the activation of unsubstituted precatalysts. Experimental evidence demonstrates that N-substituted precatalysts, particularly N-methyl and N-phenyl derivatives, exhibit comparable or even superior catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions while offering significant process advantages.
Performance Comparison: N-Substituted vs. Unsubstituted Precatalysts
The key performance differentiator between N-substituted and unsubstituted 2-aminobiphenyl precatalysts lies in the nature of the carbazole byproduct formed upon activation.
-
Unsubstituted Precatalysts: Activation generates a Pd(0) active species and carbazole. The free N-H group on carbazole can compete with the desired nucleophile in C-N cross-coupling reactions, leading to the formation of N-arylated carbazole as an undesired byproduct. This consumes the aryl halide starting material and can complicate product purification.[1][2][3][4][5]
-
N-Substituted Precatalysts: Activation produces an N-substituted carbazole (e.g., N-methylcarbazole or N-phenylcarbazole). Lacking a reactive N-H bond, this byproduct is inert under typical cross-coupling conditions and cannot be arylated, thus preventing the consumption of the starting material.[1][2][3][4][5] This also eliminates concerns about trace contamination of the final product with potentially problematic unsubstituted aminobiphenyls.[1][2][4][5]
The following tables summarize the performance of N-methyl and N-phenyl substituted 2-aminobiphenylpalladium methanesulfonate precatalysts in Suzuki-Miyaura and C-N cross-coupling reactions, demonstrating their high efficiency.
Suzuki-Miyaura Coupling Performance
Table 1: Suzuki-Miyaura Coupling of (Hetero)aryl Halides with Boronic Acids using N-Substituted Precatalysts. [1]
| Entry | Aryl Halide | Boronic Acid | Precatalyst | Yield (%) |
| 1 | 4-Bromotoluene | 2-Formylphenylboronic acid | N-Methyl-XPhos | 95 |
| 2 | 4-Bromotoluene | 2-Formylphenylboronic acid | N-Phenyl-XPhos | 99 |
| 3 | 3-Bromopyridine | 2-Thiopheneboronic acid | N-Methyl-XPhos | 95 |
| 4 | 3-Bromopyridine | 2-Thiopheneboronic acid | N-Phenyl-XPhos | 99 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | N-Methyl-XPhos | 98 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | N-Phenyl-XPhos | 99 |
General Conditions: ArX (1 mmol), Ar'B(OH)₂ (1.5 mmol), precatalyst (2 mol %), 0.5 M K₃PO₄ (aq) (4 mL), THF (2 mL), rt, 30 min.
C-N Cross-Coupling (Buchwald-Hartwig Amination) Performance
Table 2: C-N Cross-Coupling Reactions using N-Substituted Precatalysts. [1]
| Entry | Aryl Halide | Amine/Amide | Precatalyst | Loading (mol %) | Yield (%) |
| 1 | 4-Chloroanisole | Aniline | N-Phenyl-XPhos | 0.01 | 98 |
| 2 | 4-Iodoanisole | Aniline | N-Phenyl-XPhos | 0.01 | >99 |
| 3 | 4-Chlorotoluene | N-Methylaniline | N-Phenyl-RuPhos | 1 | 95 |
| 4 | 4-Chlorotoluene | Morpholine | N-Phenyl-RuPhos | 1 | 96 |
| 5 | 4-Chlorotoluene | Benzamide | N-Phenyl-BrettPhos | 2 | 92 |
Catalytic Cycle and Activation Pathway
The activation of both N-substituted and unsubstituted 2-aminobiphenylpalladium precatalysts is a critical step that generates the active Pd(0) species. The generally accepted mechanism involves the deprotonation of the amine, followed by reductive elimination.
References
- 1. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings [dspace.mit.edu]
- 5. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Diffraction Analysis of 2'-Aminobiphenyl-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to the Structural Analysis of 2'-Aminobiphenyl-2-ol Derivatives
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural features, which include a flexible biphenyl backbone and hydrogen bonding capabilities of the amino and hydroxyl groups. X-ray diffraction analysis is an indispensable tool for unambiguously determining the three-dimensional atomic arrangement of these molecules in the solid state. This information is crucial for understanding intermolecular interactions, conformational preferences, and polymorphism, all of which can significantly impact the physical, chemical, and biological properties of these compounds.
II. Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps involved in the single-crystal X-ray diffraction analysis of a new this compound derivative.
1. Crystal Growth:
-
Objective: To obtain single crystals of suitable size and quality for diffraction experiments.
-
Methodology: Slow evaporation of a saturated solution is a common technique. A suitable solvent system (e.g., ethanol, methanol, acetone, or mixtures) is chosen in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days to weeks. Other methods include slow cooling of a saturated solution or vapor diffusion.
2. Crystal Mounting and Data Collection:
-
Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage. Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The instrument collects a series of diffraction images as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Methodology: The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., Lorentz and polarization effects). The resulting data is used to determine the unit cell parameters and space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods to obtain the initial positions of the atoms.
4. Structure Refinement:
-
Objective: To refine the initial atomic model to best fit the experimental data.
-
Methodology: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final refined structure is validated using various crystallographic metrics.
III. Comparative Crystallographic Data
The following table presents a hypothetical comparison of crystallographic data for two derivatives of this compound. This illustrates how data is typically presented to allow for easy comparison of structural parameters.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Empirical Formula | C₁₂H₁₀BrNO₂ | C₁₃H₁₃NO₃ |
| Formula Weight | 279.12 | 231.25 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| a (Å) | 8.543(2) | 9.208(4) |
| b (Å) | 10.123(3) | 14.048(7) |
| c (Å) | 13.456(4) | 10.382(6) |
| α (°) | 90 | 90 |
| β (°) | 98.76(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1148.9(5) | 1342.5(1) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.612 | 1.143 |
| R-factor (%) | 4.2 | 3.7 |
| Dihedral Angle (C1-C1'-C2'-N) (°) | 45.3 | 55.8 |
| H-Bond (N-H···O) (Å) | 2.987 | 3.012 |
IV. Visualizing Experimental and Logical Workflows
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow from the synthesis of a this compound derivative to its structural elucidation by X-ray diffraction.
Influence of Molecular Structure on Crystal Packing
This diagram illustrates the logical relationship between the molecular structure of the derivatives and the resulting solid-state architecture, which is a key outcome of X-ray diffraction studies.
V. Conclusion
The structural analysis of this compound derivatives through single-crystal X-ray diffraction is a powerful technique for gaining fundamental insights into their solid-state properties. Although specific experimental data for this class of compounds is not yet widely published, the established methodologies provide a clear path for future research. The data obtained from such studies are invaluable for rational drug design, polymorphism screening, and the development of new materials with tailored properties. It is anticipated that future studies will populate the crystallographic databases with information on these intriguing molecules.
Safety Operating Guide
Proper Disposal of 2'-Aminobiphenyl-2-ol: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2'-Aminobiphenyl-2-ol, also known as 2-Aminobiphenyl. It is intended to supplement, not replace, the information provided in the official Safety Data Sheet (SDS) for the specific product in use. Always consult the SDS and adhere to all local, regional, national, and international regulations governing chemical waste disposal.
This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound, a compound that is harmful if swallowed, suspected of causing cancer, and poses a significant threat to aquatic life with long-lasting effects.[1][2] Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Protective Gloves: Inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Protective Clothing: A lab coat or other protective garments should be worn.[1][2]
-
Respiratory Protection: If there is a risk of dust formation or inhalation, use a suitable respirator.[3][4]
Work should be conducted in a well-ventilated area, such as a chemical fume hood.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be carried out in a manner that prevents environmental contamination and ensures the safety of all personnel.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
It must not be disposed of with household garbage.[5]
-
-
Containerization:
-
Place all solid waste contaminated with this compound into a clean, dry, and properly labeled, sealable container.[3]
-
For liquid waste containing this chemical, use a compatible, leak-proof container.
-
The container must be clearly labeled with the chemical name ("this compound" or "2-Aminobiphenyl") and appropriate hazard symbols.
-
-
Storage:
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant or an authorized hazardous or special waste collection point.[3][6]
-
This must be done in accordance with all applicable local, regional, national, and international regulations.[1][2]
-
Under no circumstances should this chemical be allowed to enter the sewage system, drains, ground water, or any water courses.[3][5][7]
-
Emergency Spill Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Clear the area of all personnel and ensure proper ventilation.[3]
-
Control the Spill: Prevent the spill from spreading and from entering drains or waterways.[3]
-
Clean-up:
-
For minor spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation.[3] Do not use compressed air for cleaning.[3]
-
For liquid spills, absorb the material with an inert absorbent material (e.g., sand, diatomite, universal binders).[5]
-
Place all contaminated materials into a labeled, sealable container for disposal as hazardous waste.[3][5]
-
-
Decontamination: Thoroughly decontaminate the spill area and any equipment used in the cleanup.
-
Reporting: Report the incident to the appropriate safety officer or department.
Quantitative Data for Disposal
While specific quantitative limits for disposal can vary based on jurisdiction, the following table summarizes key transportation and hazard information.
| Parameter | Value / Information | Reference |
| UN Number | UN 3077 | |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (biphenyl-2-ol) | |
| Hazard Class | 9 | |
| Packing Group | III | |
| Marine Pollutant | Yes | |
| Oral LD50 (Rat) | 2,340 mg/kg | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
